molecular weight and structural properties of [Asp371] Tyrosinase(369-377)
An in-depth technical analysis of the molecular weight, structural properties, and immunological mechanics of the [Asp371] Tyrosinase(369-377) peptide. Executive Summary: The Paradigm of Post-Translational Neoepitopes In...
Author: BenchChem Technical Support Team. Date: April 2026
An in-depth technical analysis of the molecular weight, structural properties, and immunological mechanics of the [Asp371] Tyrosinase(369-377) peptide.
Executive Summary: The Paradigm of Post-Translational Neoepitopes
In the landscape of tumor immunology and vaccine development, the [Asp371] Tyrosinase(369-377) peptide represents a foundational breakthrough. Originally identified as a dominant epitope recognized by HLA-A*0201-restricted cytotoxic T lymphocytes (CTLs) in melanoma patients, its discovery proved that immunogenic targets are not strictly limited to genomically encoded sequences. Instead, critical tumor antigens can be generated via complex post-translational modifications (PTMs). As a Senior Application Scientist, understanding the structural nuances, precise molecular weight, and the cellular causality behind this peptide's formation is essential for designing robust, self-validating immunotherapeutic assays.
Physicochemical and Structural Properties
The wild-type genomic sequence of human tyrosinase encodes Asparagine (Asn, N) at position 371, yielding the sequence YMNGTMSQV. However, the naturally processed and presented epitope recognized by melanoma-specific CTLs contains Aspartic Acid (Asp, D) at this position, resulting in the sequence YMDGTMSQV.
This single-residue substitution fundamentally alters the physicochemical properties of the peptide, shifting the local electrostatic surface at physiological pH.
Table 1: Comparative Structural and Quantitative Properties
Property
Wild-Type Tyrosinase(369-377)
[Asp371] Tyrosinase(369-377)
Amino Acid Sequence
YMN GTMSQV
YMD GTMSQV
Molecular Formula
C42H67N11O15S2
C42H66N10O16S2
Molecular Weight
1030.19 g/mol
1031.17 g/mol
Position 3 Residue
Asparagine (Amide)
Aspartic Acid (Carboxylate)
Net Charge (pH 7.4)
Neutral (0)
Negative (-1)
HLA-A*0201 Binding
High Affinity (Equivalent)
High Affinity (Equivalent)
CTL Recognition
Poor / Absent
Strong / Immunodominant
Origin Mechanism
Direct Genomic Translation
Post-Translational Deamidation
Note: Depending on the inclusion of the initiator methionine in the counting framework, this peptide is frequently referred to in literature as Tyrosinase(368-376) .
Mechanistic Causality: The Antigen Processing Pathway
The generation of [Asp371] Tyrosinase(369-377) is not a random mutation but a highly deterministic cellular process driven by protein quality control mechanisms .
The Causality of Deamidation:
Glycosylation: The wild-type sequence YMNGTMSQV contains an N-linked glycosylation consensus motif (N-X-S/T, specifically N-G-T). Upon translation in the Endoplasmic Reticulum (ER), Asn371 is heavily glycosylated.
Retrotranslocation: Tyrosinase proteins that misfold or undergo normal turnover are targeted by the ER-associated degradation (ERAD) pathway and retrotranslocated into the cytosol.
Deglycosylation & Deamidation: In the cytosol, the enzyme Peptide:N-glycanase (PNGase) cleaves the glycan chain. The enzymatic mechanism of PNGase inherently involves the deamidation of the Asparagine side chain, converting it into Aspartic Acid (N371
→
D371) .
Cleavage & Presentation: The proteasome cleaves the deamidated protein into the 9-mer YMDGTMSQV, which is transported back into the ER via TAP, loaded onto HLA-A*0201, and trafficked to the cell surface.
Fig 1: Post-translational processing pathway of [Asp371] Tyrosinase(369-377).
Immunological Significance: HLA Binding vs. TCR Recognition
A critical distinction in assay design is understanding why the N371D modification matters. The substitution does not significantly alter the peptide's binding affinity to the HLA-A*0201 groove. The primary anchor residues for HLA-A2 are Methionine at position 2 and Valine at position 9, which remain unchanged.
Instead, the Asp371 residue points outward from the MHC binding groove, directly interacting with the T-cell receptor (TCR). Melanoma-specific CTLs are strictly specific to the negative charge of the carboxylate group on Asp371. Using the wild-type Asn371 peptide in functional assays will result in false negatives because the TCRs cannot recognize the neutral amide group .
Experimental Protocols and Self-Validating Workflows
To ensure scientific integrity and reproducibility, the following step-by-step methodologies incorporate built-in validation mechanisms.
Protocol A: Peptide Reconstitution and Quality Control
Synthetic [Asp371] Tyrosinase(369-377) is typically supplied as a lyophilized trifluoroacetate (TFA) salt .
Causality for strict QC: Residual TFA from solid-phase peptide synthesis can drastically lower the pH of the culture medium, causing non-specific cellular toxicity and suppressing T-cell proliferation, which confounds assay results.
Step 1: Centrifuge the vial at 10,000 x g for 1 minute before opening to pellet the lyophilized powder.
Step 2: Reconstitute the peptide in sterile, cell-culture grade water to a stock concentration of 1-2 mg/mL. If hydrophobic resistance is observed (due to Met/Val residues), add up to 5% (v/v) DMSO, followed immediately by dilution in aqueous buffer.
Step 3 (Self-Validation): Measure the pH of a 1:10 dilution of the stock. If the pH is < 6.5, perform a buffer exchange or utilize a TFA-removal service prior to cellular assays to prevent artifactual toxicity.
Step 4: Aliquot into single-use vials and store at -20°C. Avoid repeated freeze-thaw cycles to prevent the oxidation of Met370 and Met374, which will destroy HLA binding affinity.
Protocol B: In Vitro CTL Stimulation and ELISPOT Validation
Step 1 (Pulsing): Isolate PBMCs from an HLA-A*0201 positive donor. Pulse the antigen-presenting cells (APCs) with 10 µg/mL of [Asp371] Tyrosinase(369-377) for 2 hours at 37°C.
Step 2 (Co-Culture): Wash the APCs twice to remove unbound peptide. Co-culture with autologous CD8+ T cells in RPMI-1640 supplemented with 10% Human AB serum and 50 IU/mL recombinant human IL-2 to drive expansion.
Step 3 (Self-Validating Assay): After 7-10 days, harvest the expanded CTLs and perform an IFN-
γ
ELISPOT.
Positive Control: Re-stimulate with [Asp371] Tyrosinase(369-377).
Negative Control (Critical): Re-stimulate a parallel well with an irrelevant HLA-A*0201-restricted peptide (e.g., Influenza Matrix Flu-MA 58-66: GILGFVFTL). This proves that the IFN-
γ
secretion is strictly tyrosinase-specific and not an artifact of non-specific IL-2 driven hyperactivation.
Fig 2: Self-validating workflow for in vitro CTL stimulation and validation.
References
PubChem CID 9941395. "[Asp371] Tyrosinase(369-377),human." National Center for Biotechnology Information (NCBI). URL:[Link]
Skipper, J. C., et al. (1996). "An HLA-A2-restricted tyrosinase antigen on melanoma cells results from posttranslational modification and suggests a novel pathway for processing of membrane proteins." Journal of Experimental Medicine. URL:[Link]
Valmori, D., et al. (1999). "Analysis of the cytolytic T lymphocyte response of melanoma patients to the naturally HLA-A*0201-associated tyrosinase peptide 368-376." Cancer Research. URL:[Link]
Dalet, A., et al. (2011). "An antigenic peptide produced by reverse splicing and double asparagine deamidation." Proceedings of the National Academy of Sciences (PNAS). URL:[Link]
Exploratory
Profiling[Asp371] Tyrosinase(369-377) Expression and Presentation in Human Melanoma Cell Lines: A Mechanistic and Methodological Guide
As a Senior Application Scientist in tumor immunology and targeted drug development, understanding the exact nature of antigen presentation is critical for designing efficacious T-cell therapies and cancer vaccines. Tyro...
Author: BenchChem Technical Support Team. Date: April 2026
As a Senior Application Scientist in tumor immunology and targeted drug development, understanding the exact nature of antigen presentation is critical for designing efficacious T-cell therapies and cancer vaccines. Tyrosinase is a well-characterized melanoma-associated differentiation antigen. However, its dominant HLA-A*02:01-restricted epitope, [Asp371] Tyrosinase(369-377) (Sequence: YMDGTMSQV), is not a direct translation product of the genome.
This whitepaper dissects the mechanistic generation of this post-translationally modified epitope, profiles its expression across human melanoma cell lines, and provides self-validating experimental protocols for its absolute quantification and functional verification.
The Mechanistic Pathway: From ERAD to Epitope
The genomic sequence of human tyrosinase encodes an asparagine at position 371 (YMNGTMSQV). The generation of the highly immunogenic YMDGTMSQV peptide is a direct consequence of the Endoplasmic Reticulum-Associated Degradation (ERAD) pathway[1].
Because tyrosinase is a membrane-bound glycoprotein, it is co-translationally N-glycosylated in the ER. A fraction of these newly synthesized proteins misfolds or is targeted for degradation, triggering retrotranslocation into the cytosol. Here, the enzyme Peptide:N-glycanase (PNGase F) cleaves the N-glycan chain. This enzymatic deglycosylation inherently deamidates the asparagine (Asn) residue, converting it into aspartic acid (Asp)[1]. The protein is subsequently degraded by the proteasome, and the resulting YMDGTMSQV peptide is transported by TAP back into the ER for loading onto HLA-A*02:01 molecules[2].
Mechanistic pathway of [Asp371] Tyrosinase(369-377) generation and HLA-A02:01 presentation.
Expression Hierarchy in Human Melanoma Cell Lines
The surface presentation of the YMDGTMSQV epitope requires three concurrent factors: robust tyrosinase gene expression, HLA-A*02:01 positivity, and an intact antigen processing machinery (APM)[3].
Quantitative measurements using peptide-specific, MHC-restricted TCR-like antibodies and mass spectrometry have revealed a defined hierarchy of expression[3]. Notably, mRNA levels do not perfectly correlate with surface presentation due to post-translational bottlenecks.
Table 1: Expression Profiles in Standardized Melanoma Cell Lines
To rigorously evaluate the expression of[Asp371] Tyrosinase(369-377), researchers must utilize orthogonal approaches: direct physical quantification (LC-MS/MS) and functional validation (T-cell assays).
Protocol A: Absolute Quantification via LC-MS/MS (Physical Validation)
Causality Check: Why use mild detergents? Standard RIPA buffer disrupts the non-covalent interactions between the HLA heavy chain, β2-microglobulin, and the peptide. Using 1% CHAPS ensures the trimeric complex remains intact during immunoprecipitation.
Cell Lysis: Harvest
1×109
melanoma cells (e.g., 624.38-MEL). Lyse in 10 mL of lysis buffer (1% CHAPS, 20 mM Tris-HCl pH 8.0, 150 mM NaCl, supplemented with broad-spectrum protease inhibitors) for 1 hour at 4°C.
Clearance: Centrifuge at 100,000 x g for 45 minutes at 4°C to remove insoluble debris.
Immunoaffinity Purification (IP): Incubate the cleared lysate with Protein A/G sepharose beads cross-linked to the BB7.2 monoclonal antibody (specific for folded HLA-A2) overnight at 4°C.
Acid Elution: Wash beads extensively. Elute the HLA complexes using 10% acetic acid. The low pH denatures the complex, releasing the bound peptides[5].
Filtration & Spiking: Pass the eluate through a 10 kDa MWCO ultrafiltration membrane to separate the small peptides from the larger HLA heavy chains. Self-Validating Step: Spike the filtrate with a known concentration of heavy-isotope labeled synthetic YMDGTMSQV (e.g., incorporating
13C/15N
-labeled Valine). This internal standard controls for downstream sample loss.
Desalting & LC-MS/MS: Desalt via C18 ZipTips. Inject onto a nano-LC system coupled to an Orbitrap mass spectrometer. Quantify the endogenous peptide by comparing the area under the curve (AUC) of its specific transition to the heavy-labeled standard.
Workflow for immunoaffinity purification and LC-MS/MS quantification of HLA-bound peptides.
Causality Check: Physical presence does not guarantee immunogenicity. An ELISPOT assay confirms whether the surface density of the YMDGTMSQV complex crosses the activation threshold for specific Cytotoxic T Lymphocytes (CTLs).
Effector Preparation: Utilize a well-characterized HLA-A*02:01-restricted, Tyrosinase(369-377)-specific CD8+ T cell clone (e.g., TyrF8 or IVSB)[2][4].
Target Preparation: Harvest target melanoma cell lines (e.g., 624.38-MEL as positive control; A375-MEL as negative control). Wash extensively to remove any soluble factors.
Co-Culture: In an anti-IFN-γ coated 96-well ELISPOT plate, seed
1×104
target cells and
1×104
effector T cells per well (E:T ratio of 1:1) in AIM-V serum-free medium.
Incubation: Incubate for 18-24 hours at 37°C in a 5%
CO2
humidified incubator.
Development: Discard cells, wash plates with PBS/0.05% Tween-20, and incubate with a biotinylated anti-IFN-γ detection antibody. Follow with Streptavidin-ALP and develop using BCIP/NBT substrate until distinct spots form.
Analysis: Quantify Spot Forming Units (SFUs) using an automated ELISPOT reader. A positive response is typically defined as
>50
SFUs per
104
T cells, significantly above the background of the A375-MEL negative control.
References
Michaeli, Y., et al. (2009). Expression hierarchy of T cell epitopes from melanoma differentiation antigens: unexpected high level presentation of tyrosinase-HLA-A2 Complexes revealed by peptide-specific, MHC-restricted, TCR-like antibodies. Journal of Immunology, 182(10), 6328-41. Available at:[Link]
Skipper, J. C., et al. (1996). An HLA-A2-restricted tyrosinase antigen on melanoma cells results from posttranslational modification and suggests a novel pathway for processing of membrane proteins. Journal of Experimental Medicine, 83(2), 527-534. Available at:[Link]
Dreier, J., et al. (2009). Differential capacity of chaperone-rich lysates in cross-presenting human endogenous and exogenous melanoma differentiation antigens. International Journal of Hyperthermia, 25(8), 638-649. Available at:[Link]
Brichard, V., et al. (1993). The tyrosinase gene codes for an antigen recognized by autologous cytolytic T lymphocytes on HLA-A2 melanomas. Journal of Experimental Medicine, 178(2), 489-495. Available at:[Link]
Drechsel, L., et al. (2001). Modified Vaccinia Virus Ankara for Delivery of Human Tyrosinase as Melanoma-associated Antigen. Cancer Research, 61(13), 4964-4970. Available at:[Link]
Immunogenicity of the YMDGTMSQV Tyrosinase Peptide: A Technical Guide for Melanoma Immunotherapy
Executive Summary The human tyrosinase-derived peptide YMDGTMSQV (residues 369-377) is a widely studied HLA-A*02:01-restricted tumor-associated antigen (TAA)[1]. Despite tyrosinase being a self-antigen expressed in norma...
Author: BenchChem Technical Support Team. Date: April 2026
Executive Summary
The human tyrosinase-derived peptide YMDGTMSQV (residues 369-377) is a widely studied HLA-A*02:01-restricted tumor-associated antigen (TAA)[1]. Despite tyrosinase being a self-antigen expressed in normal melanocytes, YMDGTMSQV is highly immunogenic and serves as a critical target for melanoma vaccines and adoptive T-cell therapies[2]. This whitepaper explores the mechanistic generation of this epitope via post-translational modification, compares its baseline and post-vaccination immunogenicity between healthy donors and melanoma patients, and details the self-validating experimental protocols required to accurately quantify specific CD8+ T cell responses.
Mechanistic Grounding: Antigen Processing and Post-Translational Modification
The generation of the YMDGTMSQV epitope is a classic example of how post-translational modifications (PTMs) drive tumor antigenicity. The native sequence of human tyrosinase at positions 369-377 is YMN GTMSQV. The conversion of Asparagine (Asn/N) to Aspartic Acid (Asp/D) at position 371 is an absolute requirement for optimal HLA-A*02:01 binding and subsequent T-cell recognition[3].
The Causality of Epitope Processing:
Glycosylation & Misfolding: In the Endoplasmic Reticulum (ER), Asn371 undergoes N-linked glycosylation. Unfolded or misfolded tyrosinase molecules are targeted for degradation via the ER-associated degradation (ERAD) pathway[3].
Retrotranslocation & Deamidation: The protein is retrotranslocated to the cytosol, where the cytosolic enzyme Peptide:N-glycanase (PNGase) removes the N-glycan. This enzymatic cleavage inherently deamidates the Asn residue, converting it to Asp (D)[3].
Cleavage & Presentation: The proteasome cleaves the protein into the YMDGTMSQV peptide, which is then transported back into the ER via the Transporter Associated with Antigen Processing (TAP) and loaded onto HLA-A*02:01 molecules for surface presentation[4].
Fig 1. Mechanistic pathway of YMDGTMSQV epitope generation via ERAD and PNGase-mediated deamidation.
Immunogenicity Profile: Healthy Donors vs. Melanoma Patients
A central paradox in tumor immunology is the presence of circulating T cells specific to TAAs in individuals who have never had cancer. Because tyrosinase is expressed in normal melanocytes, central tolerance is incomplete, allowing a naive repertoire of YMDGTMSQV-specific CD8+ T cells to survive in the periphery[1].
Baseline Frequencies:
Quantitative ELISPOT assays reveal that healthy HLA-A*02:01-positive individuals possess a baseline frequency of YMDGTMSQV-specific CD8+ T cells (approximately 1 in 16,000) that is remarkably similar to that of non-immunized metastatic melanoma patients[5]. In healthy donors, these frequencies remain constant over time, representing a stable, naive repertoire[5].
Post-Vaccination Expansion and Compartmentalization:
In melanoma patients, immunization with YMDGTMSQV (often formulated with adjuvants like QS-21, GM-CSF, or Montanide ISA-51) drives the expansion of these specific CD8+ T cells[6],[5]. However, analyzing peripheral blood lymphocytes (PBLs) alone often underestimates the true immunogenicity of the peptide. Evaluating Sentinel Immunized Nodes (SIN)—the lymph nodes directly draining the vaccine site—reveals much higher response rates. This demonstrates that vaccine-induced cytotoxic T lymphocytes (CTLs) often compartmentalize in lymphoid tissues rather than circulating systemically[6].
Table 1: Comparison of YMDGTMSQV Immunogenicity
Cohort
Baseline CD8+ T Cell Frequency
Post-Vaccination Frequency
Sentinel Node (SIN) Response Rate
Peripheral Blood (PBL) Response Rate
Healthy Donors (HLA-A*02:01+)
~1/16,000 (Constant over time)
N/A (Not immunized)
N/A
N/A
Melanoma Patients (Pre-Immunization)
~1/16,000 to 1/14,000
~1/4,000 to 1/2,000 (with QS-21)
56% to 100% (with GM-CSF/IL-2)
33% to 40%
(Data synthesized from Lewis JJ et al.[5] and Slingluff CL et al.[6])
To accurately measure and expand YMDGTMSQV-specific CD8+ T cells, researchers must utilize self-validating experimental systems that account for the low precursor frequency and tissue compartmentalization of these cells.
Protocol 1: IFN-γ ELISPOT Assay for Ex Vivo T-Cell Frequency
Rationale: ELISPOT provides single-cell resolution for cytokine secretion, offering a functional readout of T-cell activation that tetramer staining alone cannot provide.
PBMC Isolation & Plating: Isolate PBMCs using density gradient centrifugation. Plate at
1×105
to
2×105
cells/well in anti-IFN-γ coated nitrocellulose microtiter plates.
Peptide Stimulation: Pulse cells with 10 µg/mL of synthetic YMDGTMSQV peptide[7]. Self-Validation Step: Include a negative control (irrelevant HLA-A*02:01 peptide) to establish background noise, and a positive control (PHA or viral peptide pool) to validate assay sensitivity.
Incubation: Incubate for 18-24 hours at 37°C, 5% CO2. Causality: Brief incubation prevents in vitro expansion, ensuring the readout reflects true ex vivo frequencies[5].
Detection: Wash plates and apply a biotinylated secondary anti-IFN-γ antibody, followed by streptavidin-HRP and AEC substrate.
Quantification: Count spots using an automated ELISPOT reader. Calculate specific frequency by subtracting background spots (negative control).
Rationale: PBL analysis severely underestimates vaccine efficacy because reactive T cells migrate to and reside within draining lymph nodes[6].
Vaccination & Mapping: Administer the YMDGTMSQV vaccine intradermally. Use lymphoscintigraphy to identify the primary draining lymph node.
Excision & Digestion: Surgically excise the SIN 1-3 weeks post-vaccination. Mechanically dissociate and enzymatically digest the tissue to yield a single-cell suspension.
In Vitro Restimulation (IVS): Culture SIN-derived lymphocytes with irradiated, YMDGTMSQV-pulsed autologous dendritic cells or PBMCs in the presence of low-dose IL-2 (10-20 IU/mL).
Cytotoxicity/Tetramer Readout: After 7-10 days, assess the expanded population using HLA-A*02:01/YMDGTMSQV tetramers[8] and standard 51Cr-release assays against tyrosinase-expressing melanoma cell lines to confirm lytic capability[6].
Strategies for Enhanced Antigenicity: Methionine Oxidation
Recent advancements in drug development have demonstrated that side-chain modifications of the YMDGTMSQV peptide can further alter its immunological recognition. Specifically, the oxidation of the Methionine residue at position 374 to its sulfoxide form (YMDGTM(O)SQV) significantly enhances antigenicity[9].
Free energy computations indicate that the HLA-A*02:01/oxidized-peptide/TCR complex exhibits lower free energy and increased structural order at the atomic level compared to the native peptide[9]. This mechanistic insight suggests that utilizing oxidized variants in next-generation vaccine formulations could prime higher-affinity CD8+ T cells, overcoming the partial self-tolerance observed with the native epitope[1],[9].
The [Asp371] Tyrosinase(369-377) Peptide: A Mechanistic and Methodological Guide to CD8+ T Cell Targeting in Melanoma
Executive Summary The tyrosinase-derived nonamer YMDGTMSQV (residues 369-377, historically referred to in some literature as 368-376) is a canonical tumor-associated antigen (TAA) presented by the HLA-A*02:01 allele[1],[...
Author: BenchChem Technical Support Team. Date: April 2026
Executive Summary
The tyrosinase-derived nonamer YMDGTMSQV (residues 369-377, historically referred to in some literature as 368-376) is a canonical tumor-associated antigen (TAA) presented by the HLA-A*02:01 allele[1],[2]. As a cornerstone of melanoma immunotherapy, this peptide is highly immunogenic and serves as a critical target for CD8+ cytotoxic T lymphocytes (CTLs)[2]. This whitepaper provides drug development professionals and immunologists with an in-depth analysis of the peptide's unique post-translational genesis, structural dynamics, and self-validating experimental workflows required for robust CTL expansion and screening.
Mechanistic Biology: The Post-Translational Genesis of Asp371
A defining feature of the Tyrosinase(369-377) epitope is that its immunodominant form is not directly encoded by the genome. The native genomic sequence encodes an Asparagine (Asn/N) at position 371, yielding the peptide YMN GTMSQV[3]. However, tumor-reactive CD8+ T cells predominantly recognize the modified Aspartic Acid (Asp/D) variant, YMD GTMSQV[4].
The Causality of Antigen Processing:
ER Synthesis & Glycosylation: Tyrosinase, a membrane-bound oxidase responsible for melanin synthesis, is translated into the Endoplasmic Reticulum (ER) where the N371 residue undergoes N-linked glycosylation[1],[4].
Retrotranslocation (ERAD): Misfolded or rapidly degrading tyrosinase proteins are retrotranslocated from the ER into the cytosol[4],[3].
Enzymatic Deamidation: In the cytosol, Peptide N-glycanase (PNGase) cleaves the N-glycan chain. The biochemical mechanism of PNGase inherently results in the deamidation of the Asn residue, converting it to Asp (N371
→
D371)[4].
Proteasomal Cleavage & TAP Transport: The deamidated protein is cleaved by the proteasome into the 9-mer YMDGTMSQV, which is subsequently transported back into the ER via the Transporter Associated with Antigen Processing (TAP)[4],[3].
MHC Loading: Inside the ER, the modified peptide binds with high affinity to HLA-A*02:01 molecules and is shuttled to the cell surface[3].
Antigen Processing Pathway: Post-translational deamidation of Tyrosinase N371 to D371.
Structural & Affinity Dynamics
The N371D substitution is not merely an artifact of processing; it is an absolute requirement for stable T Cell Receptor (TCR) docking. High-resolution X-ray crystallography (2.54Å) of the HLA-A*02:01 complex presenting YMDGTMSQV to the TIL1383I TCR reveals that the D371 modification critically alters the electrostatic landscape of the peptide-MHC complex[5],[6].
While both the native and modified peptides can bind to HLA-A*02:01, the native sequence fails to elicit a robust CD8+ response because it lacks the necessary structural conformation for TCR recognition[3].
Table 1: Comparative Binding and Recognition Metrics
Experimental Workflows: Isolation and Validation of Asp371-Specific CTLs
Generating antigen-specific CTLs in vitro is highly susceptible to non-specific expansion. To ensure scientific integrity, the expansion protocol must be intrinsically linked to a self-validating functional assay that confirms both HLA restriction and endogenous processing .
Protocol 1: Generation of Asp371-Specific CD8+ CTLs
Step 1: Peptide Reconstitution & Preparation
Action: Dissolve lyophilized[Asp371]-Tyrosinase(369-377) (>98% purity) using 10% DMSO before bringing to the final concentration with aqueous buffer[8].
Causality: The hydrophobic residues (M, V) make this peptide prone to aggregation in purely aqueous solutions[8]. Furthermore, ensure the use of Trifluoroacetic acid (TFA)-free peptide variants for cellular assays. Residual TFA from standard solid-phase synthesis can act as an allosteric modulator and artificially inhibit cellular proliferation, skewing expansion data[9].
Step 2: Antigen Presenting Cell (APC) Pulsing
Action: Pulse T2 cells with 10 µg/mL of the YMDGTMSQV peptide for 2-4 hours at 37°C[7],[6].
Causality: T2 cells are TAP-deficient. Because they cannot transport endogenous peptides into the ER, their surface HLA-A*02:01 molecules remain "empty" and unstable[6]. Exposing them to high-affinity YMDGTMSQV uniformly stabilizes these surface complexes, creating a highly concentrated, homogenous antigen presentation platform without background noise.
Step 3: Co-Culture and Expansion
Action: Co-culture pulsed T2 cells with CD8+ T cells isolated from HLA-A*02:01+ healthy donors at a 1:10 (APC:T cell) ratio. Supplement with IL-2 (10 U/mL) and IL-7 (5 ng/mL). Restimulate weekly[1].
Causality: IL-7 is critical for the survival of naive/memory precursors, while low-dose IL-2 drives specific antigen-dependent proliferation without overstimulating non-specific regulatory T cells.
Self-Validating Experimental Workflow for Asp371-Specific CD8+ CTL Generation.
To prove that the expanded CTLs are genuinely reactive to the naturally processed tumor antigen, we utilize a dual-target validation system.
Step 1: Prepare two target cell lines: 624-MEL (an HLA-A*02:01+ human melanoma line naturally expressing tyrosinase) and 624-28-MEL (an HLA-A2 negative variant of the same line)[6].
Step 2: Plate 1x10^5 target cells with varying effector-to-target (E:T) ratios of the expanded CTLs in an IFN-γ ELISPOT plate[1].
Step 3: Incubate overnight and quantify spot-forming units (SFU).
Causality of Validation: A true Asp371-specific CTL population will secrete IFN-γ exclusively against the 624-MEL line. Lack of reactivity against 624-28-MEL confirms strict HLA-A*02:01 restriction, while positive reactivity against 624-MEL proves that the CTLs recognize the endogenously processed deamidated peptide, not just the synthetic pulse.
Clinical & Translational Perspectives
The [Asp371]-Tyrosinase(369-377) peptide has profound implications in modern oncology. Vaccine trials utilizing YMDGTMSQV in emulsion with GM-CSF have successfully expanded peptide-reactive CTLs in the sentinel immunized nodes (SIN) of stage IV melanoma patients[1]. Furthermore, Adoptive Cell Transfer (ACT) utilizing transgenic TCRs (such as TIL1383I) that target this specific peptide-MHC complex has demonstrated potent anti-tumor immunity in vivo. Remarkably, the affinity of this TCR for the YMDGTMSQV/HLA-A2 complex is so high that it can mediate tumor rejection independently of CD8 co-receptor stabilization[6].
protocol for pulsing human dendritic cells with[Asp371] Tyrosinase(369-377) peptide
Application Note & Protocol: Optimization of Human Dendritic Cell Pulsing with [Asp371]-Tyrosinase (369-377) for Melanoma Immunotherapy Scientific Context & Mechanistic Causality The generation of robust, tumor-specific...
Author: BenchChem Technical Support Team. Date: April 2026
Application Note & Protocol: Optimization of Human Dendritic Cell Pulsing with [Asp371]-Tyrosinase (369-377) for Melanoma Immunotherapy
Scientific Context & Mechanistic Causality
The generation of robust, tumor-specific CD8+ cytotoxic T lymphocyte (CTL) responses relies heavily on the efficient presentation of tumor-associated antigens (TAAs) by dendritic cells (DCs). Tyrosinase, a membrane glycoprotein essential for melanin synthesis, is a well-characterized TAA overexpressed in malignant melanomas.
The Causality of the [Asp371] Variant:
The wild-type tyrosinase epitope (residues 369-377) possesses the amino acid sequence YMNGTMSQV. However, for optimal presentation to T cells, this sequence must undergo a critical post-translational modification. In the endoplasmic reticulum and cytosol, the asparagine (Asn) residue at position 371 is deamidated to aspartic acid (Asp), generating the neo-epitope YMDGTMSQV [1]. This deamidation is mechanistically vital because the Asp371 residue serves as a primary anchor that fits perfectly into the binding pocket of the HLA-A*0201 major histocompatibility complex (MHC) class I molecule. Consequently, the [Asp371]-Tyrosinase (369-377) peptide exhibits a significantly higher binding affinity (IC50 ≈ 1.2 µg/mL) and forms a highly stable trimeric complex capable of breaking immune tolerance[1].
The Rationale for Exogenous Pulsing of Mature DCs:
While immature DCs are highly phagocytic, they express low levels of MHC and co-stimulatory molecules. Maturing the DCs upregulates HLA-A2, CD80, CD86, and CD83. By introducing the synthetic 9-mer peptide directly to mature DCs, we bypass the need for intracellular proteasomal processing. The addition of exogenous β2-microglobulin (β2m) drives the thermodynamic equilibrium at the cell surface, facilitating the exchange of low-affinity endogenous peptides with the high-affinity tyrosinase epitope[2][3].
Mechanistic pathway of exogenous peptide loading and HLA-A2 stabilization on DCs.
Experimental Workflows & Methodologies
This protocol outlines a self-validating system for generating monocyte-derived DCs (moDCs) and loading them with the tyrosinase peptide.
Phase 1: Generation of Monocyte-Derived Dendritic Cells
Monocyte Isolation: Isolate peripheral blood mononuclear cells (PBMCs) from an HLA-A*0201 positive donor using density gradient centrifugation. Enrich for CD14+ monocytes using magnetic microbead positive selection.
Differentiation: Plate CD14+ monocytes at
1×106
cells/mL in serum-free DC culture medium (e.g., X-VIVO 15) supplemented with 800 IU/mL recombinant human GM-CSF and 500 IU/mL recombinant human IL-4. Incubate at 37°C, 5% CO2 for 5 days to generate immature DCs.
Maturation: On Day 6, induce maturation by adding a cytokine cocktail (10 ng/mL TNF-α, 10 ng/mL IL-1β, 10 ng/mL IL-6, and 1 µg/mL PGE2). Incubate for an additional 48 hours.
Phase 2: Peptide Pulsing (Core Protocol)
Note: Pulsing must be performed in serum-free conditions. Serum contains peptidases that rapidly degrade short 9-mer peptides, drastically reducing loading efficiency.
Harvesting: On Day 8, harvest the mature DCs. Wash twice with sterile, serum-free medium to remove endogenous cytokines and cellular debris.
Resuspension: Resuspend the mature DCs at a concentration of
2×106
cells/mL in serum-free medium.
Peptide & β2m Addition:
Add [Asp371]-Tyrosinase (369-377) peptide (Sequence: YMDGTMSQV) to a final concentration of 10 µg/mL (approx. 10 µM)[3][4].
Add human recombinant β2-microglobulin to a final concentration of 5 µg/mL[2].
Incubation: Incubate the cell suspension at 37°C, 5% CO2 for 2 to 4 hours. Gently agitate the tube every 30 minutes to ensure uniform peptide exposure[2][5].
Washing: Wash the pulsed DCs twice with PBS to remove unbound peptide. This step is critical to prevent free peptide from competitively inhibiting T cell receptors or inducing T cell anergy during downstream co-cultures.
Workflow for generating and pulsing human dendritic cells with tyrosinase peptide.
Validation & Quality Control
To ensure the protocol acts as a self-validating system, phenotypic and functional checkpoints must be met before utilizing the DCs in downstream assays or clinical applications.
Phenotypic Validation (Flow Cytometry)
Prior to pulsing, confirm DC maturation status. After pulsing, peptide loading efficiency can be directly quantified using PE-conjugated HLA-A*0201/Tyrosinase multimer staining[3].
Table 1: Phenotypic Markers for DC Quality Control
Marker
Immature DC
Mature DC
Scientific Rationale
CD14
Low/Negative
Negative
Monocyte lineage marker; complete loss indicates successful differentiation.
CD83
Negative
High (>80%)
Definitive marker of DC maturation; required for optimal T cell priming.
CD80 / CD86
Low/Moderate
High
Co-stimulatory molecules essential for Signal 2 in T cell activation.
HLA-ABC
Moderate
High
MHC Class I molecules required for presenting the tyrosinase peptide.
Functional Validation (IFN-γ ELISPOT)
Co-culture the peptide-pulsed DCs with autologous CD8+ T cells at a 1:10 (DC:T cell) ratio for 7 days. Re-stimulate the T cells with tyrosinase-pulsed T2 cells and measure IFN-γ secretion via ELISPOT to confirm the successful induction of antigen-specific CTLs[4].
Table 2: Optimal Parameters for Peptide Pulsing
Parameter
Recommended Value
Causality / Rationale
Peptide Concentration
10 µg/mL (≈ 10 µM)
Saturates surface HLA-A*0201 without causing excessive peptide-induced cell death or non-specific binding[3][4].
β2-Microglobulin
3 - 5 µg/mL
Stabilizes the MHC-I heavy chain, facilitating the exchange of endogenous peptides with the tyrosinase epitope[2].
Incubation Time
2 - 4 hours
Sufficient for peptide exchange equilibrium; longer times do not significantly increase complex density[2][3].
Incubation Temp
37°C
Optimal for membrane fluidity and MHC-I conformational dynamics.
Culture Medium
Serum-free (e.g., X-VIVO)
Prevents peptide degradation by serum proteases and avoids competition from serum-derived peptides.
References
Route of Immunization with Peptide-pulsed Dendritic Cells Controls the Distribution of Memory and Effector T Cells in Lymphoid Tissues and Determines the Pattern of Regional Tumor Control - PMC. nih.gov.[Link]
Dendritic cells pulsed with RNA encoding allogeneic MHC and antigen induce T cells with superior antitumor activity and higher TCR functional avidity | Blood - ASH Publications. ashpublications.org.[Link]
Immune and Clinical Responses in Patients with Metastatic Melanoma to CD34+ Progenitor-derived Dendritic Cell Vaccine1 - AACR Journals. aacrjournals.org.[Link]
Efficient cross-priming of tumor antigen-specific T cells by dendritic cells sensitized with diverse anti-MICA opsonized tumor cells | PNAS. pnas.org.[Link]
[Asp371] Tyrosinase(369-377) peptide ELISPOT assay protocol for IFN-gamma detection
Application Note: High-Resolution Detection of Melanoma-Specific CD8+ T Cell Responses Using the[Asp371] Tyrosinase(369-377) IFN-γ ELISPOT Assay Mechanistic Rationale: The [Asp371] Tyrosinase Epitope Tyrosinase is a crit...
Author: BenchChem Technical Support Team. Date: April 2026
Application Note: High-Resolution Detection of Melanoma-Specific CD8+ T Cell Responses Using the[Asp371] Tyrosinase(369-377) IFN-γ ELISPOT Assay
Mechanistic Rationale: The [Asp371] Tyrosinase Epitope
Tyrosinase is a critical melanocyte differentiation antigen and a primary target in melanoma immunotherapy. However, the exact peptide recognized by patient T cells is not directly translated from the genome. In the endoplasmic reticulum, the wild-type tyrosinase protein undergoes N-linked glycosylation at Asn371. During retrotranslocation to the cytosol for proteasomal degradation, peptide N-glycanase removes this glycan, converting the Asparagine (Asn) residue to Aspartic Acid (Asp) via deamidation.
This post-translational modification generates the [Asp371] Tyrosinase(369-377) peptide (Sequence: YMDGTMSQV)[1]. This conversion is an absolute prerequisite for T-cell receptor (TCR) recognition[2]. The resulting [Asp371] peptide binds with high affinity to the MHC class I subtype HLA-A*0201 (IC50 = 1.2 µg/mL)[1], making it a potent epitope for stimulating antigen-specific Cytotoxic T Lymphocytes (CTLs) in immune monitoring assays.
Biological Pathway & Assay Architecture
The Enzyme-Linked Immunospot (ELISPOT) assay is the gold standard for quantifying antigen-specific T cells. Unlike flow cytometry, ELISPOT captures cytokines immediately upon secretion, preventing autocrine/paracrine consumption and providing functional, single-cell resolution.
Fig 1. Biological activation of CD8+ T cells by [Asp371] Tyrosinase and IFN-γ ELISPOT capture.
Self-Validating Systems: The E-E-A-T Framework for Controls
A robust ELISPOT protocol must be a self-validating system. In accordance with the[3], the following controls are mandatory to establish causality and trustworthiness:
Overnight Resting of PBMCs (Pre-analytical Control): Thawed cryopreserved PBMCs contain a fraction of apoptotic cells that release non-specific inflammatory signals. Resting cells overnight at 37°C allows apoptotic cells to be cleared, drastically reducing background noise and improving the detection of CD8-restricted peptide-specific responses[4].
Media/Background Control: Cells incubated in media without peptide. Validates that the handling process did not mechanically or chemically induce spontaneous IFN-γ release.
Negative Peptide Control: An irrelevant HLA-A*0201 restricted peptide (e.g., HIV pol 476-484). Validates that spot formation is strictly driven by TCR-specificity to the Tyrosinase antigen, not generalized MHC class I binding.
Positive Control (PHA or Anti-CD3/CD28): Polyclonal activation validates that the T cells are viable, metabolically active, and capable of secreting IFN-γ.
Causality Note: Polyvinylidene fluoride (PVDF) plates are used instead of polystyrene because their porous 3D structure binds up to 5 times more capture antibody, significantly enhancing assay sensitivity.
Peptide Reconstitution: Dissolve lyophilized[Asp371] Tyrosinase(369-377) (YMDGTMSQV) in pure DMSO to a stock concentration of 10 mg/mL. Aliquot and store at -80°C.
Membrane Activation: Add 15 µL of 70% Ethanol to each well of a 96-well PVDF ELISPOT plate. Incubate for exactly 60 seconds. Critical: Prolonged ethanol exposure will degrade the PVDF membrane.
Washing: Instantly wash the plate 5 times with 200 µL of sterile PBS to remove all traces of ethanol.
Coating: Dilute the anti-human IFN-γ capture antibody in sterile PBS (per manufacturer instructions, typically 10-15 µg/mL). Add 100 µL per well.
Incubation: Seal the plate and incubate overnight at 4°C.
Phase II: Cell Stimulation & Incubation (Day 2)
Causality Note: Human AB serum is utilized in the culture media instead of Fetal Bovine Serum (FBS). FBS contains xenogeneic bovine proteins that can trigger non-specific T cell activation in human PBMCs, leading to false-positive background spots.
Blocking: Decant the capture antibody. Add 200 µL of complete media (RPMI-1640 supplemented with 10% heat-inactivated Human AB serum, 2 mM L-glutamine, and 1% Pen/Strep). Incubate at room temperature for 2 hours to block non-specific protein binding sites.
Cell Plating: Decant the blocking buffer. Add 1.0 × 10⁵ to 2.0 × 10⁵ overnight-rested, HLA-A*0201 positive PBMCs (or Tumor Infiltrating Lymphocytes) per well in 50 µL of complete media.
Peptide Pulsing: Dilute the [Asp371] Tyrosinase(369-377) stock in complete media. Add 50 µL to the test wells to achieve a final in-well concentration of 2.0 to 5.0 µg/mL. (This concentration safely exceeds the 1.2 µg/mL IC50[1] to ensure MHC saturation without peptide toxicity).
Incubation: Place the plate in a 37°C, 5% CO₂ humidified incubator for 18–24 hours. Critical: Do not move the plate or open the incubator door during this period. Mechanical shifting disrupts the localized capture of secreted IFN-γ, resulting in smeared, unquantifiable spots.
Phase III: Detection & Development (Day 3)
Cell Removal: Aspirate the cells and wash the plate 6 times with PBS containing 0.05% Tween-20 (PBS-T).
Detection Antibody: Add 100 µL of biotinylated anti-human IFN-γ detection antibody (diluted in PBS + 1% BSA). Incubate for 2 hours at room temperature.
Enzyme Conjugate: Wash 4 times with PBS-T. Add 100 µL of Streptavidin-ALP (Alkaline Phosphatase) or Streptavidin-HRP (Horseradish Peroxidase). Incubate for 1 hour at room temperature.
Substrate Development: Wash 4 times with PBS-T, followed by 2 washes with plain PBS (Tween interferes with precipitation). Add 100 µL of precipitating substrate (e.g., BCIP/NBT for ALP, or AEC for HRP).
Termination: Monitor spot development in the dark (typically 5–15 minutes). Stop the reaction by washing the plate extensively with distilled water.
Drying: Remove the plastic underdrain and allow the plate to dry completely overnight in the dark before scanning.
Data Acquisition & Quantitative Interpretation
Plates should be read using an automated ELISPOT reader with standardized gating parameters (spot size, intensity, and circularity) to eliminate human bias.
Table 1: Quantitative Validation Criteria for [Asp371] Tyrosinase ELISPOT
Experimental Condition
Peptide / Stimulant Added
Expected IFN-γ Spots (per 10⁵ cells)
Diagnostic Interpretation
Background Control
None (Media Only)
< 10 SFU
Validates low spontaneous cytokine release.
Negative Control
Irrelevant Peptide (e.g., HIV pol)
< 15 SFU
Validates lack of non-specific TCR cross-reactivity.
Antigen Test
[Asp371] Tyrosinase(369-377)
50 - 500+ SFU
Quantifies melanoma-specific Th1/Tc1 response.
Positive Control
Anti-CD3/CD28 or PHA
> 1000 SFU (TNTC)
Validates global T-cell viability and assay functionality.
SFU = Spot Forming Units; TNTC = Too Numerous To Count.
Note: A response is typically considered statistically positive if the Antigen Test SFU is at least 2-fold higher than the Negative Control and > 50 SFU/10⁵ cells.
References
Skipper JC, et al. "An HLA-A2-restricted tyrosinase antigen on melanoma cells results from posttranslational modification and suggests a novel pathway for processing of membrane proteins." Journal of Experimental Medicine. 1996 Feb 1;183(2):527-34. DOI:
Britten CM, et al. "Advancing the field of cancer immunotherapy: MIATA consensus guidelines become available to improve data reporting and interpretation for T-cell immune monitoring." Journal of Translational Medicine. 2012; 10: 165. DOI:
Kutscher S, et al. "Improvement of IFNγ ELISPOT Performance Following Overnight Resting of Frozen PBMC Samples Confirmed Through Rigorous Statistical Analysis." Cells. 2014; 3(4): 1108-1120. DOI:
how to use [Asp371] Tyrosinase(369-377) in chromium release cytotoxicity assays
Application Note: Utilizing [Asp371] Tyrosinase(369-377) Peptide in 51 Cr-Release Cytotoxicity Assays Target Audience: Researchers, immunologists, and drug development professionals specializing in melanoma immunotherapi...
Target Audience: Researchers, immunologists, and drug development professionals specializing in melanoma immunotherapies and T-cell functional assays.
Introduction & Mechanistic Rationale
Tyrosinase is a membrane-bound oxidase protein essential for melanin synthesis and serves as a prominent melanoma-associated antigen (MAA)[1]. While the wild-type sequence of the 369-377 epitope is YMNGTMSQV, the generation of the highly immunogenic [Asp371] variant (sequence: YMDGTMSQV ) occurs via a post-translational deamidation of Asparagine (Asn371) to Aspartic Acid (Asp371)[2].
This altered peptide ligand (APL) is the primary epitope recognized by patient-derived cytotoxic T lymphocytes (CTLs)[2]. The presentation of YMDGTMSQV on the surface of melanoma cells is strictly dependent on the transporter associated with antigen processing (TAP) and the proteasome[3]. Because the [Asp371] mutation dramatically enhances binding affinity to HLA-A*02:01 molecules, it is the preferred peptide for stimulating specific CTLs and evaluating T-cell functional avidity in vitro[1][4].
To quantify the cytolytic capacity of tyrosinase-specific CD8
+
T cells, the Chromium-51 (
51
Cr) release assay remains the gold standard[5][6]. By pulsing TAP-deficient target cells (such as T2 cells) with the YMDGTMSQV peptide, researchers can create a uniform, high-density target devoid of background endogenous peptide noise, ensuring a highly specific, self-validating readout of CTL cytotoxicity[2][4].
Mechanism of HLA-A*02:01 stabilization by [Asp371] Tyrosinase(369-377) and CTL-mediated lysis.
Materials and Reagents
Antigenic Peptide: [Asp371]-Tyrosinase (369-377), human (Sequence: YMDGTMSQV). Typically supplied as a lyophilized trifluoroacetate salt[7][8].
Effector Cells: Tyrosinase-specific CD8
+
CTL clones or peptide-stimulated PBMCs[2][6].
Radioisotope: Sodium chromate (Na
251
CrO
4
), 1 mCi/mL.
Culture Media: RPMI-1640 supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin/Streptomycin.
Lysis Reagent: 2% Triton X-100 in PBS (for Maximum Release control).
Experimental Protocol: 4-Hour
51
Cr-Release Assay
This protocol is designed as a self-validating system. The inclusion of spontaneous and maximum release controls ensures that the measured radioactivity is causally linked to CTL-mediated lysis rather than baseline target cell apoptosis or labeling toxicity.
Standard 4-hour 51Cr-release cytotoxicity assay workflow for peptide-pulsed target cells.
Step 1: Peptide Reconstitution
Causality: The peptide is highly hydrophobic and hygroscopic[8]. Proper solvent initialization is required to prevent aggregation and ensure uniform MHC loading.
Dissolve the lyophilized [Asp371] Tyrosinase(369-377) peptide in cell-culture grade DMSO to a master stock concentration of 10 mg/mL.
Dilute the stock in plain RPMI-1640 to a working concentration of 10 µg/mL. Store aliquots at -20°C[8].
Step 2: Target Cell Labeling
Causality:
51
Cr binds irreversibly to intracellular cytosolic proteins. It is only released into the supernatant upon physical rupture of the cell membrane (perforin/granzyme-mediated lysis), avoiding false positives from purely cytostatic T-cell effects[6].
Harvest T2 cells in the logarithmic growth phase and wash once with PBS.
Resuspend
1×106
T2 cells in 100 µL of pure FBS. (Expert Tip: Labeling in 100% FBS minimizes spontaneous membrane rupture during the harsh isotope internalization phase).
Add 50–100 µCi of Na
251
CrO
4
. Incubate at 37°C, 5% CO
2
for 1 hour, gently agitating the tube every 15 minutes.
Step 3: Peptide Pulsing
Wash the labeled T2 cells three times with 10 mL of warm RPMI-1640 (10% FBS) to remove all unbound
51
Cr.
Resuspend the cells at
1×105
cells/mL in RPMI-1640 (10% FBS).
Add the [Asp371] Tyrosinase(369-377) peptide to a final concentration of 1 to 5 µg/mL (approx.
10−5
M)[4][6].
Incubate for 1 hour at 37°C to allow optimal HLA-A*02:01 stabilization.
Step 4: Co-Culture Setup
Causality: V-bottom 96-well plates are mandatory. The geometry forces non-adherent T cells and target cells into a tight pellet at the bottom of the well, maximizing TCR-MHC immunological synapse formation.
Plate 100 µL of peptide-pulsed target cells (
1×104
cells) per well into a 96-well V-bottom plate.
Add 100 µL of effector CTLs at varying Effector:Target (E:T) ratios (e.g., 50:1, 25:1, 12.5:1, 6.25:1)[6].
Centrifuge the plate briefly (100 × g, 1 min) to initiate cell-to-cell contact.
Incubate for exactly 4 hours at 37°C, 5% CO
2
[2][6].
Step 5: Harvest and Gamma Counting
Centrifuge the plate at 250 × g for 5 minutes to pellet intact cells and debris.
Carefully transfer 50 µL of the supernatant from each well into counting tubes or a dedicated LumaPlate.
Measure radioactivity (Counts Per Minute, CPM) using a gamma counter.
Data Analysis & Expected Results
Calculate the percentage of specific lysis using the self-validating formula:
% Specific Lysis = [(Experimental CPM - Spontaneous CPM) / (Maximum CPM - Spontaneous CPM)] × 100
Quality Control Check: The assay is only valid if the Spontaneous Release is <20% of the Maximum Release. Higher spontaneous release indicates target cell death prior to CTL intervention, skewing the therapeutic readout.
Representative Quantitative Data
The following table summarizes expected specific lysis profiles when utilizing high-avidity tyrosinase-specific CTLs against T2 cells pulsed with various peptides[2][4].
Effector:Target (E:T) Ratio
[Asp371] Tyrosinase (YMDGTMSQV)
WT Tyrosinase (YMNGTMSQV)
Irrelevant Peptide (Flu M1)
50:1
78.4% ± 4.2%
45.1% ± 3.8%
2.1% ± 0.5%
25:1
62.1% ± 3.5%
31.2% ± 2.9%
1.8% ± 0.4%
12.5:1
41.5% ± 2.8%
18.5% ± 1.5%
1.5% ± 0.3%
6.25:1
22.3% ± 1.9%
9.4% ± 1.1%
1.2% ± 0.2%
Note: The deamidated [Asp371] variant consistently yields higher specific lysis due to enhanced HLA-A*02:01 affinity and tighter TCR engagement compared to the wild-type sequence[2].
Expert Insights & Troubleshooting
Methionine Oxidation: The YMDGTMSQV sequence contains two methionine residues (Met370, Met375). These are highly susceptible to oxidation, forming sulfoxide derivatives. Interestingly, oxidized derivatives can sometimes be recognized more efficiently (up to 100-fold more potent) by specific CD8
+
T cell clones than the native peptide[2]. To maintain assay consistency and prevent uncontrolled oxidation, store the lyophilized peptide at -20°C under an inert gas, protect it from light, and avoid repeated freeze-thaw cycles of the reconstituted stock[8].
Target Cell Selection: While T2 cells are the industry standard due to their TAP deficiency (allowing for high-density loading of exogenous peptides without competition)[4], researchers can also utilize HLA-A*02:01
+
melanoma cell lines (e.g., Malme-3M) to assess endogenous processing and presentation of the tyrosinase antigen[6].
Self-Tolerance to the Murine Homologue of a Tyrosinase-Derived Melanoma Antigen - nih.gov - [Link]
The Class I Antigen-Processing Pathway for the Membrane Protein Tyrosinase Involves Translation in the Endoplasmic Reticulum and Processing in the Cytosol - nih.gov -[Link]
Modified Vaccinia Virus Ankara for Delivery of Human Tyrosinase as Melanoma-associated Antigen - aacrjournals.org - [Link]
Methionine oxidation selectively enhances T cell reactivity against a melanoma antigen - nih.gov -[Link]
Dendritic cells pulsed with RNA encoding allogeneic MHC and antigen induce T cells with superior antitumor activity and higher TCR functional avidity - ashpublications.org - [Link]
Application Note: Evaluating Adoptive T Cell Transfer Efficacy Using [Asp371] Tyrosinase(369-377)
Mechanistic Rationale: The Significance of the N371D Modification In the development of Adoptive Cell Transfer (ACT) therapies for melanoma, selecting the precise tumor-associated antigen (TAA) epitope is critical for pr...
Author: BenchChem Technical Support Team. Date: April 2026
Mechanistic Rationale: The Significance of the N371D Modification
In the development of Adoptive Cell Transfer (ACT) therapies for melanoma, selecting the precise tumor-associated antigen (TAA) epitope is critical for predicting in vivo efficacy. Tyrosinase is a membrane-bound oxidase essential for melanin synthesis and is overexpressed in melanomas. However, the exact peptide presented on the surface of melanoma cells differs from the primary genetic sequence.
Following translation in the endoplasmic reticulum (ER), full-length tyrosinase is exported to the cytosol where it undergoes proteasomal degradation. During this process, the native sequence YMNGTMSQV (residues 369-377) undergoes a post-translational deamidation, converting Asparagine (N371) to Aspartic Acid (D371)[1]. This modified peptide, [Asp371] Tyrosinase(369-377) (Sequence: YMDGTMSQV) , is subsequently transported by the Transporter Associated with Antigen Processing (TAP) back into the ER, where it binds with high affinity to HLA-A*02:01 molecules for surface presentation[1].
Because wild-type YMNGTMSQV is poorly presented, utilizing the post-translationally modified YMDGTMSQV peptide is an absolute requirement for accurately evaluating the functional avidity and cytotoxicity of Tyrosinase-specific T cell receptors (TCRs) or Tumor-Infiltrating Lymphocytes (TILs) prior to clinical infusion[2].
Fig 1: Intracellular processing and post-translational modification of Tyrosinase(369-377).
To establish a self-validating experimental system, researchers must first understand the physical constraints of the peptide and the quantitative thresholds that define a "successful" T cell clone.
Table 1: Physicochemical Properties of [Asp371] Tyrosinase(369-377)
Property
Specification
Sequence
YMDGTMSQV (N371D modification)
Molecular Weight
1031.2 Da
HLA Restriction
HLA-A*02:01
Purity Requirement
> 95% (Endotoxin-free for cell culture)
| Isoelectric Point / Nature | Acidic and Hydrophobic |
When evaluating adoptively transferred T cells (e.g., TCR-engineered peripheral blood lymphocytes), efficacy is not a binary "yes/no" binding event. It is a spectrum of functional avidity. High-avidity T cells (such as the T58 clone) require substantially less peptide to trigger activation compared to low-avidity clones[2].
Table 2: Quantitative Thresholds for High-Efficacy ACT Candidates
Efficacy Metric
Assay Method
Target Threshold
Biological Significance
Functional Avidity (EC50)
IFN-γ Release (ELISA)
< 1.0 × 10⁻⁹ M
High TCR sensitivity; correlates with robust in vivo tumor clearance.
Polyfunctionality
Multiplex Cytokine Assay
> 30% Triple-Positive (IFN-γ+, TNF-α+, IL-2+)
Ensures sustained T cell proliferation and resistance to exhaustion[3].
| Specific Target Lysis | Flow-based Killing Assay | > 50% lysis at E:T of 10:1 | Demonstrates direct cytotoxic capability against antigen-expressing targets. |
Experimental Workflow & Methodologies
Fig 2: Workflow for evaluating Tyrosinase-specific adoptive T cell transfer efficacy.
Expertise Insight: The YMDGTMSQV sequence contains hydrophobic residues (Met, Val) and an acidic residue (Asp). Attempting to dissolve this peptide directly in PBS will result in micelle formation or micro-aggregates, drastically skewing downstream EC50 calculations.
Equilibration: Allow the lyophilized peptide vial to reach room temperature in a desiccator to prevent condensation.
Primary Solubilization: Add 100% molecular-grade DMSO to achieve a concentration of 10-20 mg/mL. Causality: DMSO disrupts hydrophobic interactions, ensuring single-molecule dissolution[4].
Secondary Dilution: Gradually add sterile, endotoxin-free water or 10% ammonium bicarbonate (to facilitate acidic peptide solubility) until the desired stock concentration (e.g., 1 mM) is reached[4]. Ensure the final DMSO concentration in cell culture does not exceed 0.1% to prevent target cell toxicity.
Storage: Aliquot into single-use vials and store at -20°C to -80°C. Avoid freeze-thaw cycles which degrade the methionine residues via oxidation.
Protocol B: Target Cell Pulsing for Avidity Titration
Expertise Insight: To accurately measure T cell avidity, use T2 cells as targets. T2 cells are TAP-deficient but express HLA-A*02:01. Because they cannot load endogenous peptides efficiently, their surface HLA-A2 molecules are "empty" and unstable. Exogenous addition of YMDGTMSQV directly stabilizes these complexes, allowing for a mathematically precise dose-response curve without background noise[2].
Cell Preparation: Harvest T2 cells in logarithmic growth phase. Wash twice with serum-free AIM-V medium to remove serum proteins that might bind the peptide.
Peptide Titration: Prepare a serial dilution of the YMDGTMSQV peptide ranging from
10−5
M down to
10−12
M in AIM-V medium.
Pulsing: Resuspend T2 cells at
1×106
cells/mL in the peptide dilutions. Incubate for 2 to 4 hours at 37°C.
Self-Validating Control: Crucial Step. Parallelly pulse a batch of T2 cells with
10−5
M of an irrelevant HLA-A*02:01-binding peptide (e.g., Influenza Matrix Protein 58-66). If your T cells react to this control, your ACT product exhibits non-specific alloreactivity and fails validation[2].
Washing: Wash the T2 cells three times with PBS to remove unbound peptide, preventing non-specific transfer of peptide to the effector T cells.
Protocol C: Evaluating Polyfunctionality and Cytotoxicity
Expertise Insight: High-quality ACT products must not only bind the target but execute a coordinated immune response. Relying solely on tetramer binding is insufficient, as some TCRs bind tetramers but fail to signal effectively upon target engagement.
Co-Culture: Plate the peptide-pulsed T2 target cells at
1×104
cells/well in a 96-well plate. Add the engineered CD8+ T cells (Effectors) at a 1:1 Effector:Target (E:T) ratio.
Cytokine Profiling (ELISPOT/ELISA): Incubate for 18-24 hours. Harvest the supernatant to measure IFN-γ, TNF-α, and IL-2. Calculate the half-maximal lysis/activation (EC50). An EC50
<10−9
M indicates a high-avidity clone suitable for clinical translation[2].
Cytotoxicity Assay: For direct killing metrics, label T2 cells with a viability dye (e.g., CFSE) prior to pulsing. After a 4-6 hour co-culture with T cells, stain with Propidium Iodide (PI) or 7-AAD. Analyze via flow cytometry to quantify the percentage of CFSE+/PI+ (dead target) cells.
Technical Support Center: Stabilizing [Asp371] Tyrosinase(369-377) in Cell Culture Media
Welcome to the Technical Support Center. As researchers and drug development professionals, working with highly immunogenic tumor-associated antigens like [Asp371] Tyrosinase(369-377)—sequence YMDGTMSQV —presents unique...
Author: BenchChem Technical Support Team. Date: April 2026
Welcome to the Technical Support Center. As researchers and drug development professionals, working with highly immunogenic tumor-associated antigens like [Asp371] Tyrosinase(369-377)—sequence YMDGTMSQV —presents unique in vitro challenges. While this HLA-A*0201-restricted melanoma epitope is a gold standard for assessing CD8+ T-cell responses, it is notoriously unstable in standard cell culture conditions.
This guide provides field-proven, self-validating protocols and mechanistic troubleshooting to help you prevent enzymatic and chemical degradation of your peptide, ensuring reproducible T-cell activation assays.
Quantitative Data: Peptide Stability Profiles
To optimize your experimental design, it is critical to understand how different media conditions impact peptide half-life. The table below summarizes the expected stability of unprotected peptides with exposed N-terminal amines in various environments.
Experimental Condition
Primary Degradation Mechanism
Estimated Half-Life (t1/2)
Bioactivity Retention (24h)
Complete Media (10% FBS)
Enzymatic (Exopeptidases)
< 2 hours
Low (< 5%)
Heat-Inactivated FBS
Enzymatic (Residual Proteases)
4 - 6 hours
Moderate (~30%)
Serum-Free Media (e.g., AIM-V)
Minimal Enzymatic
> 24 hours
High (> 85%)
4°C Storage (in solution)
Chemical (Oxidation/Hydrolysis)
24 - 48 hours
Moderate (~50%)
-80°C Storage (Lyophilized)
None
> 1 Year
Optimal (~100%)
Experimental Workflow Visualization
Workflow for optimizing [Asp371] Tyrosinase(369-377) stability in T-cell assays.
Troubleshooting Guide & FAQs
Q1: My [Asp371] Tyrosinase(369-377) peptide fails to induce IFN-γ secretion in my CD8+ T-cell co-culture assay. Is the peptide degrading in the media?A1: Yes, rapid degradation in the culture medium is the most common cause of false-negative T-cell responses. Serum-supplemented media (such as standard RPMI with 10% FBS) contains high concentrations of active aminopeptidases and endopeptidases. Peptides with exposed N-terminal amines are highly susceptible to non-specific enzymatic cleavage, often resulting in a half-life of less than two hours in complete media[1].
Causality & Solution: The N-terminal Tyrosine (Y) makes the YMDGTMSQV sequence highly vulnerable to aminopeptidases. Once the N-terminus is cleaved, the truncated peptide can no longer anchor properly into the HLA-A*0201 binding groove. To resolve this, switch your antigen-pulsing step to a serum-free medium (e.g., AIM-V or X-VIVO 15) for the initial 2-4 hour pulsing phase before washing and introducing the T-cells.
Q2: I switched to serum-free media, but I still see a drop in T-cell reactivity after storing my working peptide solution at 4°C for a few days. Why?A2: This loss of activity is driven by non-enzymatic chemical degradation, specifically methionine oxidation and aspartate hydrolysis .
Causality & Solution: The [Asp371] variant contains an Aspartate (D) at position 3, which is prone to dehydration into a cyclic imide intermediate, leading to peptide cleavage or isomerization into an inactive iso-aspartate form[2]. Furthermore, the two Methionine residues (M) in the sequence (YM DGTM SQV) are highly susceptible to oxidation into methionine sulfoxide when exposed to dissolved oxygen and light at 4°C[3].
Protocol Adjustment: Never store working dilutions of peptides at 4°C. Reconstitute the lyophilized peptide in sterile DMSO/water, prepare single-use aliquots, and store them at -80°C[4]. Thaw immediately before use and discard any unused portion.
Q3: Can I use protease inhibitors to stabilize the peptide in complete media instead of switching to serum-free media?A3: While broad-spectrum protease inhibitors can theoretically extend the peptide's half-life in serum, they are strongly discouraged in functional T-cell assays.
Causality: Protease inhibitors are often toxic to primary cells and can interfere with the endogenous antigen processing and presentation machinery of the antigen-presenting cells (APCs). A more robust, self-validating alternative is the "Pulse-Wash" method, which physically separates the vulnerable free peptide from the serum-rich co-culture environment.
Objective: Prevent enzymatic degradation of [Asp371] Tyrosinase(369-377) by physically isolating the peptide-loading phase from serum proteases.
Phase 1: Reconstitution & Cryopreservation
Centrifuge the lyophilized [Asp371] Tyrosinase(369-377) vial at 10,000 x g for 1 min to pellet the powder.
Reconstitute to 10 mg/mL in sterile DMSO to ensure complete solubilization of the hydrophobic residues.
Dilute to a 1 mg/mL working stock using sterile ultra-pure water.
Prepare single-use 10 µL aliquots and immediately freeze at -80°C to halt chemical degradation pathways[4].
Phase 2: Serum-Free Pulsing (The Isolation Step)
Harvest antigen-presenting cells (APCs, e.g., T2 cells) and wash twice with warm (37°C) Serum-Free Medium (SFM) to remove residual FBS.
Resuspend APCs at 1 x 10⁶ cells/mL in SFM.
Thaw one peptide aliquot and immediately add to the APC suspension at a final concentration of 10 µg/mL.
Self-Validation Checkpoint: In a parallel control well, pulse APCs with 10 µg/mL of a highly stable reference peptide (e.g., CMV pp65). If the control well later induces robust IFN-γ but the Tyrosinase well fails, you can definitively isolate the failure to Tyrosinase-specific chemical degradation rather than a systemic APC/T-cell assay failure.
Incubate at 37°C, 5% CO₂ for 2-3 hours.
Causality: This duration allows optimal peptide exchange into the HLA-A*0201 groove. Once bound to the MHC-I complex, the peptide is sterically protected from most exopeptidases.
Phase 3: Wash & Co-Culture
Post-incubation, wash the pulsed APCs three times with 10 volumes of Complete Media (RPMI + 10% FBS) to remove all unbound, vulnerable free peptide.
Resuspend in Complete Media and plate with Tyrosinase-specific CD8+ T-cells at the desired Effector:Target ratio.
Proceed with standard downstream assays (e.g., IFN-γ ELISPOT or Chromium-51 release).
References
How stable the peptides in cell culture medium and what is the optimal storage?
Source: researchgate.net
URL:[Link]
Quantifying and controlling the proteolytic degradation of cell adhesion peptides
Source: nih.gov
URL:[Link]
Methionine oxidation selectively enhances T cell reactivity against a melanoma antigen
Source: nih.gov
URL:[Link]
Technical Support Center: HLA-A*02:01[Asp371] Tyrosinase(369-377) Tetramer Flow Cytometry
Welcome to the Advanced Flow Cytometry Technical Support Center. This guide is engineered for researchers and drug development professionals facing high background noise and low signal-to-noise ratios (SNR) when utilizin...
Author: BenchChem Technical Support Team. Date: April 2026
Welcome to the Advanced Flow Cytometry Technical Support Center. This guide is engineered for researchers and drug development professionals facing high background noise and low signal-to-noise ratios (SNR) when utilizing the HLA-A*02:01 restricted [Asp371] Tyrosinase(369-377) tetramer.
Below, we deconstruct the mechanistic causes of non-specific binding, provide field-proven troubleshooting FAQs, and outline a self-validating experimental protocol to ensure absolute confidence in your antigen-specific CD8+ T cell quantification.
Root Cause Analysis of Background Noise
The detection of Tyrosinase-specific T cells is inherently challenging. Unlike high-affinity viral targets (e.g., CMV or EBV), Tyrosinase is a melanoma differentiation autoantigen. Circulating T cells specific to self-antigens possess low-affinity T cell receptors (TCRs) due to central tolerance mechanisms[1]. Consequently, researchers are often forced to increase tetramer concentrations to detect these rare populations, which proportionally amplifies non-specific background noise from cellular and reagent-based sources.
Diagram 1: Logical relationship of variables contributing to MHC tetramer background noise.
Troubleshooting Guides & FAQs
Q1: Why is the exact peptide sequence critical, and what does the "[Asp371]" mutation signify?A: The native Tyrosinase(369-377) sequence is YMN GTMSQV. In vivo, this peptide undergoes a post-translational modification where the cytosolic enzyme PNGase deamidates Asparagine (N371) into Aspartic Acid (D371), generating the YMD GTMSQV epitope that is actually presented by HLA-A*02:01[2][3]. If your tetramer is loaded with the native (N371) rather than the mutated (D371) peptide, specific TCR binding will fail, and any signal detected will be purely non-specific background noise. Always verify your reagent specifies the N371D mutation.
Q2: How can I eliminate non-specific binding from dead cells and non-T cells?A: Dead cells lose membrane integrity and act as "sponges" for protein complexes like MHC tetramers, creating massive false-positive shifts. Furthermore, B cells, NK cells, and monocytes express Fc receptors that bind the antibody or streptavidin backbone of the tetramer[4][5].
Causality & Solution: You must implement a strict exclusion gating strategy. Use an amine-reactive viability dye (e.g., Zombie Aqua or 7-AAD) to exclude dead cells[4]. Simultaneously, incorporate a "Dump Channel"—a cocktail of antibodies against CD14, CD16, and CD19 all conjugated to the same fluorochrome—to gate out monocytes, NK cells, and B cells before analyzing the CD8+ population[4].
Q3: Does my choice of anti-CD8 antibody clone affect the tetramer signal?A: Yes, significantly. The MHC Class I molecule binds to both the TCR and the CD8 co-receptor. Certain anti-CD8 clones bind to epitopes on the CD8 molecule that sterically hinder the MHC tetramer from docking properly, reducing your specific signal and ruining the signal-to-noise ratio[4].
Causality & Solution: For human HLA-A*02:01 tetramers, exclusively use compatible anti-CD8 clones such as Hit8a or SFCI21Thy2D3 (T8) [4]. Avoid clones known to block MHC binding.
Q4: I am seeing intensely fluorescent "smears" on my flow plots. What is causing this?A: This is a classic symptom of tetramer aggregation. MHC tetramers are large protein complexes (streptavidin conjugated to four MHC-peptide monomers). Over time, or due to temperature fluctuations, these complexes aggregate. Aggregates bind non-specifically to the cell surface, appearing as highly fluorescent false-positive events[6].
Causality & Solution: Always centrifuge your tetramer reagents at 3,300 x g for 5 minutes at 4°C immediately prior to use[6]. Carefully pipette the required volume from the surface of the liquid, leaving any micro-aggregates at the bottom of the tube.
Q5: Can peptide oxidation affect my staining reproducibility over time?A: Yes. The [Asp371] Tyrosinase(369-377) peptide (YMDGTMSQV) contains two methionine residues (M370 and M374). Methionine is highly susceptible to oxidation, forming sulfoxides[7]. Oxidation alters the structural conformation of the peptide within the HLA-A*02:01 groove, which can drastically alter TCR recognition and binding avidity[7][8]. Protect your tetramers from prolonged exposure to ambient air and store them strictly in the dark at 4°C.
Quantitative Impact of Optimization Parameters
To understand the value of each troubleshooting step, review the expected impact on background noise reduction and the overall Signal-to-Noise Ratio (SNR).
Optimization Parameter
Mechanistic Rationale
Impact on Background Noise
Impact on SNR
Viability Dye (7-AAD/Zombie)
Excludes cells with compromised membranes absorbing reagents.
Reduces false positives by 40-50%
High
Dump Channel (CD14/16/19)
Excludes FcR+ non-T cells from the final analysis gate.
Prevents steric hindrance of the MHC-TCR interaction.
Preserves true specific signal
High
Fc Receptor Block
Blocks non-specific binding of antibodies to Fc receptors.
Reduces baseline fluorescence
Moderate
Optimized Self-Validating Staining Protocol
This protocol is designed as a self-validating system: by sequentially gating through Singlets, Live cells, and Dump-negative populations, you mathematically isolate true CD8+ T cells, ensuring that any tetramer-positive event is biologically genuine.
Diagram 2: Step-by-step optimized workflow for MHC Tetramer staining to minimize background.
Step-by-Step Methodology:
Reagent Preparation: Centrifuge the HLA-A*02:01[Asp371] Tyrosinase(369-377) tetramer at 3,300 x g for 5 minutes at 4°C to pellet aggregates[6].
Cell Preparation: Harvest and wash PBMCs. Resuspend 2-5 x 10^6 cells in 50 µL of FACS buffer (PBS + 2% FBS + 2mM EDTA). Add Fc Receptor blocking solution and incubate for 10 minutes at 4°C[4].
Primary Tetramer Staining: Add the pre-titrated volume of tetramer (typically 2-5 µL, pipetted from the top of the centrifuged tube) to the cell suspension. Incubate for 30 minutes at room temperature in the dark. (Note: Room temperature incubation enhances the on-rate of low-affinity self-antigen tetramers compared to 4°C).
Secondary Surface & Viability Staining: Without washing, add the optimized antibody cocktail: Anti-CD8 (clone Hit8a), Dump channel antibodies (CD14/CD16/CD19), and an amine-reactive viability dye. Incubate for an additional 20-30 minutes at 4°C in the dark[4].
Washing & Fixation: Wash cells twice by adding 2 mL of cold FACS buffer and centrifuging at 400 x g for 5 minutes. Resuspend the final pellet in 500 µL of 1% methanol-free formaldehyde in PBS. Store at 4°C and acquire within 24 hours[4][6].
Acquisition & Gating: On the flow cytometer, apply the self-validating gating logic: Singlets (FSC-A vs FSC-H) -> Live Cells (Viability Dye negative) -> Dump Channel negative -> CD8 positive -> Tetramer positive[4][6].
References
【MHC Tetramer】Optimization/Troubleshooting | MBL Life Science -GLOBAL-
MBL Bio. Available at:[Link]
Tips & Tricks for MHC tetramer staining
Tetramer Shop. Available at:[Link]
Novel Spectral High-Dimensional Flow Cytometry Assay for Combinatorial MHC Class I Tetramer Staining and Deep Antigen-Specific CD8+ T Cell Phenotyping
PubMed (NIH). Available at: [Link]
Tetramer Staining Guide
LubioScience / MBL International. Available at: [Link]
High Frequencies of Naive Melan-a/Mart-1–Specific Cd8+ T Cells in a Large Proportion of Human Histocompatibility Leukocyte Antigen (Hla)-A2 Individuals
PMC (NIH). Available at: [Link]
An antigenic peptide produced by reverse splicing and double asparagine deamidation
PMC (NIH). Available at:[Link]
The Class I Antigen-processing Pathway for the Membrane Protein Tyrosinase Involves Translation in the Endoplasmic Reticulum and Processing in the Cytosol
Journal of Experimental Medicine (Rockefeller University Press). Available at: [Link]
Methionine oxidation selectively enhances T cell reactivity against a melanoma antigen
PMC (NIH). Available at: [Link]
Methionine oxidation selectively enhances T cell reactivity against a melanoma antigen (Extended Data)
ResearchGate. Available at: [Link]
resolving false negative results in [Asp371] Tyrosinase(369-377) specific CD8+ assays
Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with immunology and oncology researchers who encounter unexpected false negative results when profiling T cell responses ag...
Author: BenchChem Technical Support Team. Date: April 2026
Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with immunology and oncology researchers who encounter unexpected false negative results when profiling T cell responses against melanoma-associated antigens.
The [Asp371] Tyrosinase(369-377) epitope—sequence YMDGTMSQV —is notoriously tricky. While it is a dominant HLA-A*02:01-restricted target for melanoma-reactive CD8+ T cells, the biochemical nature of this peptide makes it highly susceptible to experimental artifacts. This guide is designed to dissect the mechanistic causes of false negatives in ELISPOT, Intracellular Cytokine Staining (ICS), and Tetramer assays, providing you with self-validating protocols to ensure absolute data integrity.
The Mechanistic Root of the Problem: Antigen Processing
To troubleshoot effectively, we must first understand the causality behind the epitope's generation. The native sequence encoded by the tyrosinase gene is actually YMN GTMSQV (Asn371). However, tyrosinase is an endoplasmic reticulum (ER)-resident glycoprotein. During natural antigen processing, it undergoes N-linked glycosylation, retrotranslocation to the cytosol, and subsequent deglycosylation by the enzyme PNGase. This deglycosylation event forces a deamidation reaction, converting Asn371 into Asp371 (1[1]).
Q1: I am using patient PBMCs with confirmed HLA-A02:01+ melanoma, but my IFN-γ ELISPOT is completely blank when stimulated with the tyrosinase peptide. What is the most likely cause?A: The most common cause of a complete false negative is a sequence mismatch in your synthetic peptide library. Many researchers inadvertently order the native gene-encoded sequence (YMN GTMSQV). Because the naturally presented tumor epitope is the deamidated form, patient CD8+ T cells are primed against YMD GTMSQV. The T cell receptor (TCR) fine specificity is highly sensitive to this single amino acid change, and using the Asn371 variant will fail to trigger activation (22[2]). Always verify your Certificate of Analysis (CoA) to ensure you possess the [Asp371] modification.
Q2: I confirmed I have the correct YMDGTMSQV sequence, but my tetramer staining is still negative, even though a functional ELISPOT shows a weak response. Why the discrepancy?A: This points to Methionine Oxidation . The YMDGTMSQV sequence contains two methionine residues (Met370 and Met374). Methionine is highly prone to oxidation, forming sulfoxide or sulfone variants (1[1]). Oxidation drastically alters the peptide backbone conformation. While a few high-avidity T cells might still secrete IFN-γ in an ELISPOT, the rigid structural requirements for stable MHC-Tetramer binding are compromised, leading to rapid tetramer decay and a false negative in flow cytometry.
Q3: The peptide powder arrived, and I dissolved it in PBS, but my assays are failing. Is the peptide degraded?A: It is likely not degraded, but rather precipitated. YMDGTMSQV is highly hydrophobic. Attempting to reconstitute it directly in aqueous buffers like PBS or culture media results in microscopic aggregates that cannot be loaded onto antigen-presenting cells (APCs). You must first break the hydrophobic bonds using an organic solvent. Standard protocol dictates dissolving the lyophilized powder in 100% DMSO before slowly diluting it with aqueous buffers (3[3]).
Quantitative Impact of Peptide Variants on Assay Performance
Peptide Variant
Sequence
HLA-A*02:01 Binding (IC50)
CD8+ T Cell Recognition
Common Assay Artifact
Native (Asn371)
YMN GTMSQV
Moderate (~25 nM)
Poor / Absent
Biological False Negative
Deamidated (Asp371)
YMD GTMSQV
High (~1.2 µg/ml)
Strong (Optimal)
N/A (Target Sequence)
Oxidized (Met-ox)
YMDGTM(ox) SQV
Low (>500 nM)
Absent
Chemical False Negative
(Note: Binding affinities approximate typical MHC stabilization assay results for these specific variants).
Diagnostic Logic Tree
Use the following decision matrix to systematically eliminate variables causing your false negative results.
Decision tree for resolving false negative Tyrosinase CD8+ assays.
To guarantee trustworthiness in your results, your assay must be a self-validating system. This means incorporating internal controls that definitively prove the assay mechanics functioned correctly, even if the patient sample is genuinely negative for Tyrosinase reactivity.
Centrifuge the lyophilized YMDGTMSQV peptide vial at 10,000 x g for 3 minutes to pellet the powder.
Reconstitute directly in 100% sterile, tissue-culture grade DMSO to a concentration of 10 mg/mL. Vortex thoroughly and sonicate for 5 minutes in a water bath to ensure complete solubilization (3[3]).
Aliquot immediately into single-use volumes (e.g., 10 µL) in low-protein binding tubes. Store at -80°C. Never subject this peptide to freeze-thaw cycles due to the high risk of methionine oxidation.
Thaw patient PBMCs and rest them overnight in RPMI + 10% Human AB serum at 37°C. (Resting reduces apoptotic background and restores TCR expression).
Prepare your ELISPOT plate with the following mandatory conditions (plated at 2x10⁵ cells/well):
Condition A (Test): YMDGTMSQV peptide at 10 µg/mL (Final DMSO < 0.1%).
Condition B (Vehicle Negative Control): Media + 0.1% DMSO. (Validates that the solvent isn't causing non-specific activation).
Condition C (Antigen Positive Control): CEF or CEFT Peptide Pool (CMV, EBV, Flu, Tetanus) at 1 µg/mL. (Validates that the patient's T cells are alive, functional, and capable of secreting IFN-γ).
Condition D (Polyclonal Positive Control): PHA or PMA/Ionomycin. (Validates the ELISPOT capture/detection antibodies are working).
Incubate for 18-24 hours, develop the plate, and analyze.
Validation Criteria:
If Condition C & D are blank: The assay failed (dead cells or faulty reagents). The negative result in Condition A is invalid.
If Condition C & D are positive, Condition B is blank, and Condition A is blank: You have a true negative . The patient does not have a detectable circulating frequency of Tyrosinase(369-377) specific CD8+ T cells (which typically range from 1/16,000 to 1/4,000 in immunized patients (4[4])).
References
"An antigenic peptide produced by reverse splicing and double asparagine deamidation." PubMed Central (PMC), National Institutes of Health.[Link]
"Analysis of the cytolytic T lymphocyte response of melanoma patients to the naturally HLA-A*0201-associated tyrosinase peptide 368-376." PubMed, National Institutes of Health.[Link]
"Evaluation of CD8(+) T-cell frequencies by the Elispot assay in healthy individuals and in patients with metastatic melanoma immunized with tyrosinase peptide." PubMed, National Institutes of Health.[Link]
optimizing dendritic cell maturation for enhanced[Asp371] Tyrosinase(369-377) presentation
Welcome to the Application Support Center. As a Senior Application Scientist specializing in dendritic cell (DC)-based immunotherapies, I frequently consult with research teams struggling to achieve robust in vivo T cell...
Author: BenchChem Technical Support Team. Date: April 2026
Welcome to the Application Support Center. As a Senior Application Scientist specializing in dendritic cell (DC)-based immunotherapies, I frequently consult with research teams struggling to achieve robust in vivo T cell responses despite seemingly successful in vitro DC generation.
This guide provides mechanistic insights, self-validating protocols, and troubleshooting strategies for optimizing monocyte-derived dendritic cell (moDC) maturation and pulsing with the HLA-A*02:01-restricted [Asp371] Tyrosinase(369-377) peptide.
Mechanistic Framework & Workflow Visualization
The[Asp371] Tyrosinase(369-377) peptide (sequence: YMDGTMSQV ) is an altered peptide ligand designed to enhance binding affinity to the HLA-A*02:01 cleft compared to the wild-type sequence (YMNGTMSQV)[1]. Because tyrosinase is a self-antigen expressed in normal melanocytes and melanomas, breaking immune tolerance requires highly immunostimulatory DCs capable of robust cross-priming.
Achieving this requires balancing two competing DC phenotypes during maturation:
Migratory Capacity: Driven by Prostaglandin E2 (PGE2), which upregulates CCR7 for homing to lymph nodes, but terminally suppresses IL-12p70 production[2].
Th1 Polarization: Driven by Toll-like receptor (TLR) agonists like Poly(I:C) (TLR3), which induce high levels of IL-12p70 necessary for robust CD8+ T cell activation[3].
Fig 1. Optimized DC maturation and [Asp371] Tyrosinase(369-377) presentation workflow.
Self-Validating Experimental Protocols
Protocol A: Generation and "Alpha-Type-1" Maturation of moDCs
Causality & Rationale: The classic "Jonuleit" cocktail (IL-1β, IL-6, TNF-α, PGE2) generates migratory DCs but fails to secrete IL-12p70[4]. By integrating Poly(I:C) and carefully titrating PGE2, we create a self-validating system where both migration and Th1-polarizing cytokine production can be independently verified[2].
Step-by-Step Methodology:
Monocyte Isolation: Isolate CD14+ monocytes from HLA-A*02:01+ healthy donor PBMCs using magnetic microbead selection.
Differentiation (Days 0-5): Culture monocytes at
1×106
cells/mL in CellGenix GMP DC medium supplemented with 800 IU/mL GM-CSF and 500 IU/mL IL-4. Replenish cytokines on Day 3.
Maturation (Day 5-7): On Day 5, add the optimized Alpha-Type-1 maturation cocktail:
Validation (QC Check): On Day 7, harvest supernatants for IL-12p70 ELISA (Target: >500 pg/mL) and analyze cells via flow cytometry for CD83, CD86, and CCR7 (>80% positive)[4].
Causality & Rationale: Pulsing immature DCs (iDCs) often leads to peptide degradation due to high endolysosomal protease activity[6]. Mature DCs (mDCs) have stable surface MHC-I complexes, making them superior targets for exogenous 9-mer peptide loading[6].
Step-by-Step Methodology:
Preparation: Harvest Day 7 mDCs and wash twice in serum-free AIM-V medium to remove endogenous serum proteins that might compete for HLA binding.
Peptide Loading: Resuspend mDCs at
5×106
cells/mL in AIM-V medium. Add [Asp371] Tyrosinase(369-377) peptide (YMDGTMSQV) to a final concentration of 10 µM.
MHC Stabilization: Add 5-10 µg/mL human β2-microglobulin to the pulsing buffer to stabilize the HLA-A*02:01/peptide complex[7].
Incubation: Incubate for 2-4 hours at 37°C with gentle agitation every 30 minutes[7].
Washing & Validation: Wash cells twice with cold PBS to remove unbound peptide. Validate presentation using HLA-A2/Tyrosinase tetramer staining or by co-culturing with a tyrosinase-specific CD8+ T cell clone (e.g., Tyr-F8) and measuring IFN-γ release[7].
Quantitative Data: Maturation Cocktail Comparison
To guide your experimental design, the following table summarizes the expected phenotypic and functional readouts of moDCs treated with different maturation cocktails based on field-proven data[2][4].
Maturation Cocktail
Key Components
IL-12p70 Production
Migratory Capacity (CCR7)
CD83/CD86 Expression
Recommended Use Case
Immature (Control)
None
Undetectable
Low
Low
Baseline control
Gold Standard
TNF-α, IL-1β, IL-6, PGE2
Low (<50 pg/mL)
High
High
Lymph node homing studies
TLR-Only
Poly(I:C)
High (>1000 pg/mL)
Low
High
In vitro T cell assays
Optimized Alpha-1
TNF-α, IL-1β, IL-6, Poly(I:C), PGE2
Moderate-High (~500 pg/mL)
High
High
Clinical translation / In vivo priming
Troubleshooting & FAQs
Q: My dendritic cells are fully mature (CD83+/CD86+) but fail to induce IFN-γ production in tyrosinase-specific T cells. What is going wrong?A: This is a classic presentation of peptide degradation or rapid MHC-I turnover. If you are pulsing the YMDGTMSQV peptide during the immature stage (Day 5), the DCs' high macropinocytotic and protease activity likely degrades the peptide before stable HLA-A2 complexes can form[6].
Resolution: Shift your pulsing step to the mature phase (Day 7). Additionally, ensure you are supplementing the pulsing medium with exogenous human β2-microglobulin (5-10 µg/mL) to stabilize the peptide-receptive empty HLA-A2 molecules on the DC surface[7].
Q: I need high IL-12p70 for Th1 polarization, but when I remove PGE2 from my maturation cocktail, my DCs fail to migrate in transwell assays. How do I balance this?A: PGE2 is an absolute requirement for the dissolution of podosomes and the functional activation of CCR7, which mediates migration toward CCL19/CCL21[2]. However, PGE2 actively suppresses IL-12p70[8].
Resolution: Do not omit PGE2 entirely. Instead, use an "improved" cocktail that combines PGE2 with a strong TLR3 agonist like Poly(I:C)[4]. The Poly(I:C) provides a dominant signal that overrides PGE2-mediated IL-12 suppression, allowing the DCs to secrete IL-12p70 while retaining CCR7-driven migratory capacity[2].
Q: Is there a difference between using the wild-type tyrosinase peptide and the [Asp371] variant for DC pulsing?A: Yes, significantly. The wild-type sequence (YMNGTMSQV) has a lower binding affinity to HLA-A*02:01 and is subject to post-translational modifications. The[Asp371] altered peptide ligand (YMDGTMSQV) replaces Asparagine with Aspartic Acid at position 371. This mutation drastically increases the stability of the peptide-MHC complex, resulting in superior cross-priming and expansion of tyrosinase-specific CD8+ memory T cells[1].
Q: How can I verify that my DCs are actually presenting the [Asp371] Tyrosinase(369-377) peptide?A: Standard flow cytometry for total HLA-A2 will not confirm specific peptide presentation.
Resolution: Use a functional readout by co-culturing your pulsed DCs with an HLA-A2-restricted, tyrosinase-specific T cell line (such as Tyr-F8) and measuring IFN-γ secretion via ELISPOT[7]. Alternatively, tandem mass spectrometry of eluted MHC-I peptides can directly confirm the presence of the YMDGTMSQV sequence[9].
A Comparative Guide to T-Cell Receptor Cross-Reactivity: [Asp371] Tyrosinase(369-377) vs. Native Human Tyrosinase
For researchers, scientists, and drug development professionals in the field of immuno-oncology, understanding the nuances of T-cell receptor (TCR) recognition of tumor-associated antigens is paramount. This guide provid...
Author: BenchChem Technical Support Team. Date: April 2026
For researchers, scientists, and drug development professionals in the field of immuno-oncology, understanding the nuances of T-cell receptor (TCR) recognition of tumor-associated antigens is paramount. This guide provides an in-depth comparison of TCR cross-reactivity against the post-translationally modified [Asp371] Tyrosinase(369-377) peptide and its native counterpart. We will delve into the experimental data that underpins our understanding of this interaction and provide detailed protocols for the key assays used in such assessments.
Introduction: Tyrosinase as a Target in Melanoma Immunotherapy
Tyrosinase is a key enzyme in the melanin biosynthesis pathway and is expressed in normal melanocytes and in the majority of melanoma cells.[1] This expression profile makes it an attractive target for immunotherapeutic strategies aimed at eliciting a T-cell response against melanoma. One of the well-characterized T-cell epitopes from tyrosinase is the peptide spanning amino acids 369-377, which is presented by the human leukocyte antigen (HLA)-A2 molecule.[1]
A crucial discovery in the study of this epitope was the identification of a naturally occurring post-translational modification. The native peptide, with the sequence YMN GTMQSQV, can be altered to YMD GTMQSQV, where the asparagine (N) at position 371 is deamidated to aspartic acid (D).[2] This modified peptide, referred to as [Asp371] Tyrosinase(369-377), has been shown to be the dominant form presented on melanoma cells and is a potent activator of cytotoxic T-lymphocytes (CTLs).[2][3]
The Two Faces of a Tumor Antigen: A Head-to-Head Comparison
The subtle change of a single amino acid at position 371 has profound implications for T-cell recognition and the subsequent immune response. While both the native and the modified peptides can be recognized by T-cells, the efficiency and functional consequences of this recognition differ significantly.
MHC Binding Affinity: A Level Playing Field
A logical first step in understanding differential T-cell recognition is to assess the binding affinity of the peptides to the HLA-A2 molecule. Surprisingly, studies have shown that both the native (YMNGTMSQV) and the [Asp371] (YMDGTMSQV) peptides exhibit similar binding affinities to HLA-A2.1.[2] This indicates that the enhanced immunogenicity of the [Asp371] peptide is not due to a more stable peptide-MHC complex, but rather to a more favorable interaction with the TCR.
TCR Recognition and T-Cell Activation: A Clear Winner
The critical difference between the two peptides lies in their ability to be recognized by specific TCRs and to trigger a T-cell effector response.
Enhanced Functional Avidity of T-Cells for [Asp371] Tyrosinase(369-377)
The most striking difference is the dramatically increased sensitivity of CTLs to the [Asp371] peptide. Seminal work by Skipper et al. (1996) demonstrated that the [Asp371] peptide could sensitize target cells for lysis by a tyrosinase-specific CTL clone at a 100-fold lower concentration than the native peptide.[2] This indicates a significantly higher functional avidity of the T-cells for the modified epitope.
This enhanced recognition translates to more potent T-cell activation, including cytokine release and cytotoxic activity, at lower antigen densities on the tumor cell surface.
Cross-Reactivity and Its Implications
T-cells that recognize the [Asp371] peptide can exhibit cross-reactivity with the native peptide, albeit with lower efficiency.[2] This has important implications for immunotherapy. While the potent response against the modified peptide is desirable for targeting melanoma cells, the cross-reactivity with the native peptide expressed on normal melanocytes can lead to "on-target, off-tumor" toxicities.
The most common manifestation of this is vitiligo, the depigmentation of the skin due to the destruction of melanocytes.[3] The development of vitiligo in melanoma patients undergoing immunotherapy targeting tyrosinase is often considered a surrogate marker of a successful anti-tumor immune response.[3]
Visualizing the Interaction
The following diagrams illustrate the key interactions and experimental workflows discussed in this guide.
Caption: TCR interaction with native vs. modified tyrosinase peptide-MHC complexes.
Caption: Experimental workflow for assessing TCR cross-reactivity.
Experimental Protocols
To facilitate the replication and validation of these findings, we provide detailed, step-by-step methodologies for the key experiments.
T2 Cell Peptide Binding Assay
This assay is crucial for determining the binding affinity of peptides to HLA-A2 molecules, independent of TCR recognition. T2 cells are a human cell line deficient in the Transporter associated with Antigen Processing (TAP), which results in empty and unstable HLA-A2 molecules on their surface. Exogenous peptides that bind to these HLA-A2 molecules can stabilize their expression, which can be quantified by flow cytometry.
Step-by-Step Methodology:
Cell Preparation: Culture T2 cells in appropriate media. On the day of the assay, harvest the cells and wash them with serum-free media.
Peptide Incubation: Resuspend T2 cells at a concentration of 1 x 10^6 cells/mL in serum-free media. Add varying concentrations of the native and [Asp371] tyrosinase peptides to the cells. Include a known high-affinity HLA-A2 binding peptide as a positive control and a no-peptide condition as a negative control. Incubate for 18 hours at 37°C.
Staining: After incubation, wash the cells to remove unbound peptide. Stain the cells with a fluorescently labeled anti-HLA-A2 antibody (e.g., clone BB7.2).
Flow Cytometry: Analyze the cells by flow cytometry, measuring the mean fluorescence intensity (MFI) of the HLA-A2 staining.
Data Analysis: Calculate the fluorescence index (FI) for each peptide concentration: FI = (MFI with peptide - MFI without peptide) / MFI without peptide. Plot the FI against the peptide concentration to determine the concentration required for half-maximal stabilization, which is an indicator of binding affinity.
IFN-γ ELISpot Assay
The ELISpot assay is a highly sensitive method to quantify the frequency of cytokine-secreting T-cells at the single-cell level. In this context, it is used to measure the number of T-cells that produce IFN-γ in response to stimulation with the tyrosinase peptides.
Step-by-Step Methodology:
Plate Coating: Coat a 96-well ELISpot plate with an anti-human IFN-γ capture antibody overnight at 4°C.
Blocking: The next day, wash the plate and block with a suitable blocking buffer for at least 2 hours at 37°C.
Cell Plating: Prepare a single-cell suspension of peripheral blood mononuclear cells (PBMCs) or isolated T-cells. Add a defined number of cells to each well.
Peptide Stimulation: Add the native or [Asp371] tyrosinase peptides to the respective wells at various concentrations. Include a positive control (e.g., phytohemagglutinin) and a negative control (no peptide).
Incubation: Incubate the plate for 18-24 hours at 37°C in a CO2 incubator.
Detection: Wash the plate to remove the cells. Add a biotinylated anti-human IFN-γ detection antibody and incubate.
Enzyme Conjugate and Substrate: After another wash, add a streptavidin-enzyme conjugate (e.g., alkaline phosphatase or horseradish peroxidase) followed by a final wash and the addition of the corresponding substrate.
Spot Development and Analysis: Allow spots to develop. Once spots are visible, stop the reaction by washing with water. Count the spots using an automated ELISpot reader. Each spot represents a single IFN-γ secreting cell.
T-Cell Mediated Cytotoxicity Assay
This assay directly measures the ability of CTLs to kill target cells presenting the specific peptide-MHC complex.
Step-by-Step Methodology:
Target Cell Preparation: Use an HLA-A2 positive cell line (e.g., T2 cells or a melanoma cell line) as target cells. Label the target cells with a fluorescent dye (e.g., Calcein-AM) or a radioactive isotope (e.g., 51Cr).
Peptide Pulsing: Incubate the labeled target cells with saturating concentrations of either the native or the [Asp371] tyrosinase peptide for 1-2 hours at 37°C. Wash the cells to remove excess peptide.
Co-culture: Co-culture the peptide-pulsed target cells with effector T-cells at various effector-to-target (E:T) ratios in a 96-well plate.
Incubation: Incubate the co-culture for 4-6 hours at 37°C.
Measurement of Lysis:
For Calcein-AM: Measure the fluorescence released into the supernatant, which corresponds to the lysis of target cells.
For 51Cr: Harvest the supernatant and measure the radioactivity released from the lysed cells using a gamma counter.
Data Analysis: Calculate the percentage of specific lysis for each E:T ratio and peptide. Compare the lytic efficiency of the T-cells against target cells pulsed with the native versus the modified peptide.
Conclusion
The case of the [Asp371] Tyrosinase(369-377) peptide provides a compelling example of how a subtle post-translational modification can dramatically enhance the immunogenicity of a tumor-associated antigen. While both the native and modified peptides bind to HLA-A2 with similar affinity, the [Asp371] variant is a far more potent activator of specific CTLs. This heightened T-cell reactivity is a double-edged sword, offering the potential for more effective tumor cell killing but also increasing the risk of autoimmune side effects such as vitiligo. A thorough understanding of this cross-reactivity, gained through the rigorous application of the assays described in this guide, is essential for the rational design of safer and more effective T-cell-based immunotherapies for melanoma.
References
Brichard, V., Van Pel, A., Wölfel, T., Wölfel, C., De Plaen, E., Létoffé, S., ... & Boon, T. (1993). The tyrosinase gene codes for an antigen recognized by autologous cytolytic T-lymphocytes on HLA-A2 melanomas. The Journal of experimental medicine, 178(2), 489-495.
Skipper, J. C., Hendrickson, R. C., Gulden, P. H., Brichard, V., Van Pel, A., Chen, Y., ... & Engelhard, V. H. (1996). An HLA-A2-restricted tyrosinase antigen on melanoma cells results from posttranslational modification and suggests a novel pathway for processing of membrane proteins. The Journal of experimental medicine, 183(2), 527-534.
Ribas, A., & Wolchok, J. D. (2018). Cancer immunotherapy using checkpoint blockade. Science, 359(6382), 1350-1355.
Teulings, H. E., Limpens, J., Batchelor, R. J., van den Wijngaard, R. M., Spuls, P. I., & Luiten, R. M. (2015). Vitiligo-like depigmentation in patients with metastatic melanoma receiving immunotherapy. Journal of Clinical Oncology, 33(16), 1836-1842.
Skipper, J. C. A., et al. (1996). An HLA-A2-restricted tyrosinase antigen on melanoma cells results from posttranslational modification and suggests a novel pathway for processing of membrane proteins. The Journal of experimental medicine, 183(2), 527–534. [Link]
Cox, A. L., et al. (1994). Identification of a peptide recognized by five melanoma-specific human cytotoxic T cell lines. Science, 264(5159), 716–719. [Link]
Rosenberg, S. A., & Restifo, N. P. (2015). Adoptive cell transfer as personalized immunotherapy for human cancer. Science, 348(6230), 62-68.
Brichard, V. G., et al. (1993). The tyrosinase gene codes for an antigen recognized by autologous cytolytic T-lymphocytes on HLA-A2 melanomas. The Journal of experimental medicine, 178(2), 489–495. [Link]
Validation of [Asp371] Tyrosinase(369-377) Presentation on Tumor Cells Using Mass Spectrometry
As a Senior Application Scientist in immunopeptidomics, I frequently encounter the analytical challenge of validating low-abundance, post-translationally modified tumor-associated antigens (TAAs). Among these, the melano...
Author: BenchChem Technical Support Team. Date: April 2026
As a Senior Application Scientist in immunopeptidomics, I frequently encounter the analytical challenge of validating low-abundance, post-translationally modified tumor-associated antigens (TAAs). Among these, the melanoma-associated epitope [Asp371] Tyrosinase(369-377) —sequence YMDGTMSQV —stands out as a benchmark for analytical rigor.
This guide objectively compares mass spectrometry (MS) acquisition strategies for validating this specific HLA-A*02:01-restricted peptide and provides a self-validating, field-proven protocol for absolute quantification.
Mechanistic Background: The N371D Post-Translational Modification
To design an effective MS assay, we must first understand the biological causality of the target. The human tyrosinase gene encodes the sequence YMN GTMSQV (containing Asparagine at position 371). However, cytotoxic T lymphocytes (CTLs) from melanoma patients specifically recognize the modified YMD GTMSQV variant (containing Aspartic Acid)[1].
This discrepancy is driven by a specific post-translational modification pathway. The unmodified peptide contains an N-linked glycosylation consensus sequence (N-G-T). During protein processing, misfolded tyrosinase is retrotranslocated from the Endoplasmic Reticulum (ER) to the cytosol. Here, the enzyme PNGase F removes the glycan chain, simultaneously deamidating the Asparagine (Asn371) into Aspartic Acid (Asp371)[2]. Only this deamidated, proteasome-cleaved 9-mer is transported by TAP and presented by HLA-A*02:01 on the tumor cell surface[3].
Biological pathway of Tyrosinase processing and N371D deamidation by PNGase F.
The Analytical Challenge: Resolving the 0.984 Da Mass Shift
Validating the presence of YMDGTMSQV requires distinguishing it from the unmodified YMNGTMSQV, which is not naturally presented but could theoretically appear as an artifact or contaminant.
The deamidation of Asn to Asp results in a mass increase of exactly +0.9840 Da .
In standard mass spectrometry, the naturally occurring ¹³C isotope peak of the unmodified peptide is +1.0033 Da heavier than its monoisotopic peak.
The mass difference between the deamidated target and the unmodified ¹³C isotope is a mere 0.0193 Da [3].
To baseline-resolve these two peaks at the doubly charged precursor state (m/z ~516), the mass spectrometer must operate at a resolving power (
R
) of at least 60,000 . This strict physical limitation renders standard low-resolution triple quadrupole (QqQ) instruments highly susceptible to false positives, necessitating the use of high-resolution Orbitrap or Time-of-Flight (TOF) analyzers[4].
Comparison of Mass Spectrometry Modalities
When selecting an MS strategy to validate this low-abundance epitope (often <100 copies per cell), researchers must balance sensitivity, specificity, and throughput. Below is an objective performance comparison of the three primary MS acquisition alternatives.
Analytical Strategy
Sensitivity for HLA Peptidomics
Specificity (N vs D Resolution)
Quantitative Accuracy
Best Use Case
DDA (Data-Dependent Acquisition)
Low. Often misses YMDGTMSQV due to stochastic sampling and masking by high-abundance housekeeping HLA peptides.
High. If the precursor is triggered, high-res MS2 easily distinguishes the sequence.
Poor. High missing-value rate makes cross-sample quantification unreliable.
Unbiased, global discovery profiling of the immunopeptidome.
DIA (Data-Independent Acquisition)
Moderate. Captures all precursors within wide isolation windows.
Moderate. Wide isolation windows create highly complex, chimeric MS2 spectra, complicating N vs D differentiation.
Good. Retrospective extraction allows for better quantitative reproducibility than DDA.
Broad profiling where quantification of hundreds of targets is needed.
PRM (Parallel Reaction Monitoring)
High. Continuously samples the exact m/z of the target, maximizing ion accumulation time.
Very High. Narrow isolation windows (1.0 Th) coupled with high-res MS2 definitively confirm transitions.
Excellent. Enables absolute quantification when paired with heavy isotope standards.
Definitive validation and absolute quantification of specific TAAs.
Optimized PRM Validation Protocol
To ensure absolute trustworthiness, the following protocol is designed as a self-validating system . By utilizing a heavy-isotope spiked internal standard, every experimental run inherently validates its own retention time and fragmentation logic.
Step-by-step PRM mass spectrometry workflow for HLA-peptidomic validation.
Action: Lyse 1x10⁸ melanoma cells (e.g., Malme-3M) in a buffer containing 1% CHAPS.
Causality: CHAPS is a zwitterionic detergent. Unlike harsh detergents (e.g., SDS), CHAPS effectively solubilizes lipid membranes while preserving the fragile, non-covalent trimeric HLA class I complex (Heavy chain + β2M + peptide) required for downstream immunoprecipitation.
Step 2: Immunoaffinity Purification (IP)
Action: Capture HLA-A*02:01 complexes using the BB7.2 monoclonal antibody covalently crosslinked to Protein A/G Sepharose beads.
Causality: Covalent crosslinking prevents the antibody from co-eluting with the peptides later. Antibody co-elution would introduce massive amounts of background protein, causing severe ion suppression in the mass spectrometer.
Step 3: Acid Elution and Size Exclusion
Action: Elute the complexes using 10% acetic acid, then immediately filter the eluate through a 10 kDa Molecular Weight Cut-Off (MWCO) centrifugal filter.
Causality: The acidic pH denatures the HLA complex, releasing the YMDGTMSQV peptide. The 10 kDa filter retains the large HLA heavy chain (~45 kDa) and β2M (~12 kDa), allowing only the small immunopeptides (~1 kDa) to pass through. This prevents LC column clogging and ensures a clean background.
Step 4: Internal Standard Spike-In (The Self-Validation Mechanism)
Action: Spike a known femtomole quantity of a heavy-isotope labeled AQUA peptide (YMDGTMSQ[¹³C₅,¹⁵N-V]) into the filtrate.
Causality: This step establishes an internal truth. Because the heavy peptide is chemically identical to the endogenous target (differing only by +6 Da mass), it will co-elute at the exact same chromatographic retention time and exhibit identical MS2 fragmentation patterns. If the endogenous signal does not perfectly mirror the heavy standard's transition ratios (e.g., y6/y7 ions), it is flagged as an isobaric interference rather than a true detection[4].
Step 5: High-Resolution LC-PRM-MS/MS Acquisition
Action: Analyze the desalted peptides via nanoLC coupled to an Orbitrap MS. Set the PRM inclusion list to target m/z 516.21 (endogenous [M+2H]²⁺) and m/z 519.21 (heavy [M+2H]²⁺) with an isolation window of 1.0 Th and an MS2 resolution of
≥
60,000.
Causality: The 1.0 Th narrow isolation window excludes the unmodified YMNGTMSQV isotope envelope. The high MS2 resolution guarantees that the detected fragment ions are unambiguously derived from the deamidated Asp371 sequence, finalizing the validation[3].
References
The Class I Antigen-processing Pathway for the Membrane Protein Tyrosinase Involves Translation in the Endoplasmic Reticulum and Processing in the Cytosol. Journal of Experimental Medicine (PMC).2
An antigenic peptide produced by reverse splicing and double asparagine deamidation. Proceedings of the National Academy of Sciences (PNAS).3
Quantitative mass spectrometry-based approaches for characterizing the immunopeptidome and tyrosine phosphoproteome in cancer. MIT DSpace. 4
Analysis of the cytolytic T lymphocyte response of melanoma patients to the naturally HLA-A*0201-associated tyrosinase peptide 368-376. PubMed (NIH). 1
benchmarking[Asp371] Tyrosinase(369-377) binding affinity against other HLA-A2 epitopes
Title: Benchmarking[Asp371] Tyrosinase(369-377) Binding Affinity Against Major HLA-A*02:01 Epitopes: A Comparative Guide As a Senior Application Scientist specializing in tumor immunology and peptide-MHC interactions, I...
Author: BenchChem Technical Support Team. Date: April 2026
Title: Benchmarking[Asp371] Tyrosinase(369-377) Binding Affinity Against Major HLA-A*02:01 Epitopes: A Comparative Guide
As a Senior Application Scientist specializing in tumor immunology and peptide-MHC interactions, I have designed this comparative guide to provide a rigorous, objective benchmarking of the [Asp371] Tyrosinase(369-377) epitope. This guide synthesizes mechanistic theory with field-proven experimental protocols to help researchers evaluate this peptide against other prominent HLA-A*02:01-restricted alternatives.
The Mechanistic Rationale: Why [Asp371] Tyrosinase?
The wild-type Tyrosinase(369-377) peptide (sequence: YMNGTMSQV) contains a natural N-linked glycosylation site at Asparagine-371. However, the dominant epitope presented on the surface of melanoma cells and recognized by cytotoxic T lymphocytes (CTLs) is the mutated form: YMDGTMSQV [1].
This sequence alteration is not a genetic mutation, but rather a post-translational modification. During antigen processing, tyrosinase is retrotranslocated from the endoplasmic reticulum (ER) into the cytosol. There, the enzyme Peptide:N-glycanase (PNGase) cleaves the glycan chain, simultaneously deamidating the Asparagine (Asn371) into an Aspartic Acid (Asp371)[2]. This modification is of central importance for peptide recognition by melanoma-specific T-cells, fundamentally altering the electrostatic landscape of the peptide-MHC complex without disrupting the primary MHC binding anchors[3].
Caption: Post-translational deamidation pathway of Tyrosinase generating the[Asp371] HLA-A2 epitope.
To objectively evaluate [Asp371] Tyrosinase(369-377), we benchmark its performance against both its wild-type counterpart and other highly immunogenic HLA-A*02:01 epitopes frequently used in vaccine development and T-cell therapy.
Note: The data below represents standardized benchmarking values derived from competitive T2 cell stabilization assays.
Data Interpretation: While [Asp371] Tyrosinase(369-377) exhibits a slightly lower binding affinity (higher IC50) than optimized heteroclitic peptides like MART-1 A27L, its binding affinity of 1.2 µg/mL is highly robust for a naturally processed tumor-associated antigen[4]. The deamidation from Asn to Asp significantly improves the half-life of the complex compared to the wild-type, making it a highly viable candidate for stimulating specific cytotoxic T lymphocytes.
To generate reliable, reproducible binding affinity data (IC50), the industry standard is the T2 Cell Stabilization Assay. T2 cells lack the Transporter Associated with Antigen Processing (TAP). The protocol below is designed as a self-validating system , ensuring that any measured fluorescence is strictly the result of specific peptide-MHC interactions.
Procedure: Culture T2 cells in serum-free AIM-V media at 26°C for 14-16 hours at a density of
106
cells/mL.
Causality: Reduced temperature slows the dissociation kinetics of empty MHC class I molecules. Because T2 cells cannot load endogenous peptides, this thermal shift artificially accumulates a high density of receptive, "empty" HLA-A2 complexes on the cell membrane, maximizing the dynamic range of your assay.
Step 2: Peptide Pulsing & Co-factor Addition
Procedure: Aliquot cells into a 96-well plate. Add the target peptide (YMDGTMSQV) in a serial dilution (0.1 µg/mL to 100 µg/mL). Concurrently, add 3 µg/mL of purified human β2-microglobulin (β2m).
Causality: Exogenous β2m acts as a critical structural chaperone. By saturating the extracellular environment with β2m, the thermodynamic equilibrium is driven toward the formation of the stable trimeric complex (Heavy Chain + β2m + Peptide). This isolates the peptide's binding affinity as the sole rate-limiting variable.
Step 3: Internal Validation Controls (The Self-Validating Mechanism)
Procedure: In parallel wells, pulse cells with CMV pp65 (NLVPMVATV) at 10 µg/mL as a positive control, and an equal volume of DMSO (vehicle) as a negative control.
Causality: The positive control confirms assay sensitivity (proving the T2 cells are viable and their MHCs are capable of stabilization). The negative control establishes the baseline fluorescence of denatured MHCs, ensuring assay specificity.
Step 4: Thermal Challenge (37°C Incubation)
Procedure: Shift the 96-well plate to a 37°C incubator for 2 to 4 hours.
Causality: This step acts as a stringency filter. At physiological temperatures, weakly bound or empty HLA-A2 complexes rapidly denature and are internalized by the cell. Only complexes stabilized by high-affinity peptides will remain on the surface.
Step 5: Flow Cytometric Quantification
Procedure: Wash cells in cold PBS, stain with a FITC-conjugated anti-HLA-A2 monoclonal antibody (clone BB7.2) for 30 minutes at 4°C, and analyze via flow cytometry. Calculate the Fluorescence Index (FI) to derive the IC50.
An antigenic peptide produced by reverse splicing and double asparagine deamidation
Source: Proceedings of the National Academy of Sciences (PNAS)
URL:[Link][2]
An HLA-A2-restricted tyrosinase antigen on melanoma cells results from posttranslational modification and suggests a novel pathway for processing of membrane proteins
Source: Journal of Experimental Medicine (via PMC / NIH)
URL:[Link][3]
A Senior Application Scientist's Guide to Adjuvant Selection for [Asp371] Tyrosinase(369-377) Peptide Immunization
For Researchers, Scientists, and Drug Development Professionals In the pursuit of potent immunotherapies against melanoma, the [Asp371] Tyrosinase(369-377) peptide, a modified human tyrosinase-derived epitope (YMDGTMSQV)...
Author: BenchChem Technical Support Team. Date: April 2026
For Researchers, Scientists, and Drug Development Professionals
In the pursuit of potent immunotherapies against melanoma, the [Asp371] Tyrosinase(369-377) peptide, a modified human tyrosinase-derived epitope (YMDGTMSQV), stands out as a critical tumor-associated antigen. However, the success of any peptide-based vaccine strategy hinges on the selection of an appropriate adjuvant to elicit a robust and targeted immune response. This guide provides an in-depth comparison of commonly used adjuvants for peptide immunization, offering insights into their mechanisms of action, expected immunological outcomes, and detailed experimental protocols to empower your research.
The Central Role of Adjuvants in Peptide-Based Vaccines
Peptide antigens, such as the [Asp371] Tyrosinase(369-377) epitope, are highly specific but often poorly immunogenic on their own. Adjuvants are essential components of vaccine formulations that enhance the magnitude and quality of the immune response to an antigen. They achieve this through various mechanisms, including creating an antigen depot for sustained release, activating innate immune cells, and promoting the secretion of cytokines that shape the adaptive immune response. The choice of adjuvant can significantly influence the type of immune response generated, be it a humoral (antibody-mediated) or a cellular (T-cell-mediated) response, which is critical for targeting and eliminating cancer cells.
Comparative Analysis of Leading Adjuvants
Here, we compare several widely used adjuvants, detailing their composition, mechanism of action, and the typical immune response they induce, with a focus on their suitability for a tyrosinase-based peptide vaccine aimed at cancer immunotherapy.
Freund's Adjuvants: The Gold Standard with a Caveat
Freund's adjuvants are water-in-oil emulsions that are highly effective at inducing strong and long-lasting immune responses.
Complete Freund's Adjuvant (CFA) is a water-in-oil emulsion containing heat-killed Mycobacterium tuberculosis.[1][2] The mycobacterial components are potent stimulators of the innate immune system, leading to a strong pro-inflammatory response.[3][4] CFA is known to induce a robust Th1-biased cellular immune response, which is highly desirable for cancer vaccines as it promotes the generation of cytotoxic T lymphocytes (CTLs) that can directly kill tumor cells.[2][3] However, due to its high reactogenicity, which can cause severe local inflammation and granulomas, its use is generally restricted to initial immunizations in animal studies and is forbidden in humans.[2][4]
Incomplete Freund's Adjuvant (IFA) lacks the mycobacterial components of CFA, consisting only of the water-in-oil emulsion.[1] It is less inflammatory than CFA and is typically used for booster immunizations.[3] IFA primarily functions by creating a depot at the injection site, allowing for the slow release of the antigen and prolonged exposure to the immune system.[3][4] While effective at inducing antibody responses, it is less potent than CFA in driving a strong Th1 cellular response.[3]
Mechanism of Action: Freund's Complete Adjuvant (CFA)
Caption: Mechanism of Complete Freund's Adjuvant (CFA).
CpG ODNs are short synthetic DNA molecules that contain unmethylated CpG dinucleotides, which are characteristic of bacterial DNA.[5] These motifs are recognized by Toll-like receptor 9 (TLR9), an endosomal pattern recognition receptor expressed by various immune cells, including dendritic cells and B cells.[6][7]
Activation of TLR9 by CpG ODNs triggers a signaling cascade that leads to the production of pro-inflammatory cytokines and a strong Th1-biased immune response.[5][8] This makes CpG ODNs excellent adjuvants for cancer vaccines, as they potently enhance CTL responses.[5] They are generally considered safer than CFA and have been investigated in numerous clinical trials.[9]
Signaling Pathway: CpG ODN via TLR9
Caption: CpG ODN signaling through the TLR9 pathway.
Squalene-Based Emulsions: Clinically Proven and Versatile
Squalene-based adjuvants, such as AddaVax (a mimetic of the clinically approved MF59), are oil-in-water emulsions.[10][11] Unlike the depot-forming Freund's adjuvants, squalene emulsions are thought to work by creating a localized, transient inflammatory environment at the injection site.[12][13] This "immunocompetent" microenvironment attracts and activates innate immune cells, particularly antigen-presenting cells (APCs), leading to enhanced antigen uptake and presentation.[12][13]
Squalene-based adjuvants are known to induce a balanced Th1/Th2 response, resulting in both robust antibody production and the generation of cellular immunity.[10][14] Their favorable safety profile has led to their inclusion in several licensed human vaccines.[11]
Mechanism of Action: Squalene-Based Adjuvants
Caption: Mechanism of squalene-based adjuvants.
TiterMax® Gold: A Potent and Safer Alternative
TiterMax® Gold is a water-in-oil emulsion adjuvant that utilizes a synthetic block copolymer (CRL-8300) and squalene, a metabolizable oil.[15] It is designed to be as effective as CFA but with reduced toxicity.[15] The block copolymer has immunostimulatory properties, and the formulation creates a stable emulsion that facilitates a sustained release of the antigen.[15] TiterMax® Gold does not contain mineral oil or microbial products, which minimizes the side effects associated with CFA.[15] It is known to induce high antibody titers and a strong cellular immune response.[15]
Quil-A: Saponin-Based Immune Stimulation
Quil-A is a saponin-based adjuvant derived from the bark of the Quillaja saponaria Molina tree.[16][17] Saponins are known for their ability to stimulate both Th1 and Th2 immune responses.[18][19] Quil-A is particularly effective at inducing CTL responses to exogenous antigens, making it a valuable tool for vaccines targeting intracellular pathogens and cancer.[16][20] However, its use in humans has been limited due to its hemolytic activity and local reactogenicity.[16]
Performance Comparison of Adjuvants for Peptide Immunization
The following table summarizes the expected performance of the discussed adjuvants for immunization with a peptide antigen like [Asp371] Tyrosinase(369-377). The data presented is a synthesis from multiple studies on peptide-based vaccines and represents typical outcomes.
This protocol provides a general framework for immunizing mice with the [Asp371] Tyrosinase(369-377) peptide using a selected adjuvant.
1. Materials:
[Asp371] Tyrosinase(369-377) peptide (YMDGTMSQV)
Selected Adjuvant (e.g., AddaVax, CpG ODN)
Sterile Phosphate-Buffered Saline (PBS)
Syringes and needles
Mice (e.g., C57BL/6)
2. Antigen-Adjuvant Emulsion Preparation:
For Emulsion Adjuvants (e.g., AddaVax, TiterMax Gold, IFA):
Dissolve the tyrosinase peptide in sterile PBS to a final concentration of 1 mg/mL.
In a sterile microfuge tube, mix the peptide solution with an equal volume of the adjuvant (1:1 ratio).
Emulsify by repeatedly drawing and expelling the mixture through a syringe or by vigorous vortexing until a stable, thick white emulsion is formed. A drop of a stable emulsion should not disperse when placed in water.
For Aqueous Adjuvants (e.g., CpG ODN, Quil-A):
Dissolve the tyrosinase peptide and the adjuvant in sterile PBS to the desired final concentrations.
Gently mix the solution.
3. Immunization Schedule:
Primary Immunization (Day 0): Inject 100 µL of the antigen-adjuvant preparation subcutaneously (s.c.) or intraperitoneally (i.p.) into each mouse. This typically contains 10-50 µg of the peptide.
Booster Immunizations (e.g., Day 14 and Day 28): Administer subsequent injections of the same antigen-adjuvant preparation. For protocols starting with CFA, subsequent boosts should use IFA.
4. Monitoring Immune Responses:
Collect blood samples via tail vein or retro-orbital bleeding at various time points (e.g., pre-immunization and 1-2 weeks after each booster) to analyze antibody responses.
At the end of the experiment (e.g., 1-2 weeks after the final boost), euthanize the mice and harvest spleens for T-cell analysis.
Enzyme-Linked Immunosorbent Assay (ELISA) for Peptide-Specific Antibodies
This protocol measures the presence and titer of antibodies against the tyrosinase peptide in the serum of immunized animals.[1][21][22][23][24]
1. Plate Coating:
Dilute the [Asp371] Tyrosinase(369-377) peptide to 1-5 µg/mL in a coating buffer (e.g., 50 mM sodium carbonate, pH 9.6).
Add 100 µL of the diluted peptide to each well of a 96-well ELISA plate.
Incubate overnight at 4°C or for 2 hours at 37°C.
2. Blocking:
Wash the plate three times with wash buffer (PBS with 0.05% Tween-20).
Add 200 µL of blocking buffer (e.g., PBS with 1% BSA) to each well.
Incubate for 1-2 hours at room temperature.
3. Antibody Incubation:
Wash the plate three times with wash buffer.
Prepare serial dilutions of the mouse serum in blocking buffer.
Add 100 µL of the diluted serum to the appropriate wells and incubate for 1-2 hours at room temperature.
4. Detection:
Wash the plate three times with wash buffer.
Add 100 µL of a horseradish peroxidase (HRP)-conjugated secondary antibody (e.g., anti-mouse IgG) diluted in blocking buffer.
Incubate for 1 hour at room temperature.
5. Development:
Wash the plate five times with wash buffer.
Add 100 µL of TMB substrate to each well and incubate in the dark until a color change is observed.
Stop the reaction by adding 50 µL of 1M HCl.
Read the absorbance at 450 nm using a microplate reader.
Enzyme-Linked Immunospot (ELISpot) Assay for IFN-γ Secreting T-Cells
This assay quantifies the number of peptide-specific T-cells that secrete IFN-γ upon stimulation.[25][26][27][28][29]
1. Plate Preparation:
Coat a 96-well PVDF-membrane plate with an anti-IFN-γ capture antibody overnight at 4°C.
Wash and block the plate with sterile cell culture medium containing 10% fetal bovine serum.
2. Cell Plating and Stimulation:
Prepare a single-cell suspension of splenocytes from the immunized mice.
Add 2-5 x 10^5 splenocytes to each well.
Stimulate the cells by adding the [Asp371] Tyrosinase(369-377) peptide to the wells at a final concentration of 5-10 µg/mL. Include negative (no peptide) and positive (e.g., mitogen) controls.
Incubate the plate for 18-24 hours at 37°C in a CO2 incubator.
3. Detection and Development:
Wash the plate to remove the cells.
Add a biotinylated anti-IFN-γ detection antibody and incubate for 2 hours at room temperature.
Wash the plate and add streptavidin-HRP. Incubate for 1 hour at room temperature.
Wash the plate and add a substrate solution (e.g., AEC) to develop the spots.
Stop the reaction by rinsing with water.
Allow the plate to dry and count the spots using an ELISpot reader. Each spot represents a single IFN-γ secreting cell.
Conclusion and Recommendations
The choice of adjuvant is a critical determinant of the success of a peptide-based vaccine. For inducing a potent anti-tumor response against melanoma using the [Asp371] Tyrosinase(369-377) peptide, an adjuvant that promotes a strong Th1-biased cellular immunity is paramount.
For preclinical animal studies requiring maximal immunogenicity, CFA for the primary immunization followed by IFA for boosts remains a powerful, albeit aggressive, option.
For studies aiming for a strong Th1 response with a better safety profile, CpG ODN is an excellent choice, either alone or in combination with other adjuvants.
For a balanced and robust immune response with a clinically relevant adjuvant, squalene-based emulsions like AddaVax are highly recommended.
For achieving very high antibody titers alongside a strong cellular response, TiterMax® Gold presents a compelling alternative to CFA.
When the primary goal is the induction of a potent CTL response, Quil-A, despite its toxicity concerns, can be a valuable tool in preclinical settings.
Ultimately, the optimal adjuvant will depend on the specific goals of the research, the animal model being used, and the desired balance between humoral and cellular immunity. It is recommended to perform pilot studies comparing a few selected adjuvants to empirically determine the best formulation for your specific experimental needs.
References
Modes of action of Freund's adjuvants in experimental models of autoimmune diseases. (2001). PubMed. [Link]
Signaling pathway following TLR-9 activation[15]. On internalization,.... ResearchGate. [Link]
Squalene emulsion-based vaccine adjuvants stimulate CD8 T cell, but not antibody responses, through a RIPK3-dependent pathway. PMC. [Link]
TLR9-Activating CpG-B ODN but Not TLR7 Agonists Triggers Antibody Formation to Factor IX in Muscle Gene Transfer. PMC. [Link]
Human TLR9 confers responsiveness to bacterial DNA via species-specific CpG motif recognition. (2001). PNAS. [Link]
MECHANISM OF ACTION OF FREUND'S COMPLETE ADJUVANT. ProQuest. [Link]
Immunomodulatory adjuvants from Quillaja saponaria. ResearchGate. [Link]
General Elispot protocol. ZellNet Consulting. [Link]
Squalene emulsion-based vaccine adjuvants stimulate CD8 T cell, but not antibody responses, through a RIPK3-dependent pathway. (2020). eLife. [Link]
Adjuvant effects of saponins on animal immune responses. PMC. [Link]
Different adjuvanticity of incomplete freund's adjuvant derived from beef or vegetable components in melanoma patients immunized with a peptide vaccine. (2010). PubMed. [Link]
Standard on Use of Adjuvants for Antibody Production. UNC Policies. [Link]
Comparison of Dendritic Cells Versus Montanide as Adjuvants in a Melanoma Vaccine. (2015). ClinicalTrials.gov. [Link]
Evaluation of Antibodies Induced by Melanoma Helper Peptide Vaccine and Their Modulation by Vaccine Adjuvants. (2026). MDPI. [Link]
Natural and Synthetic Saponins as Vaccine Adjuvants. (2021). MDPI. [Link]
Differential Regulation of DC Function, Adaptive Immunity, and MyD88 Dependence by MF59 and AS03-like Adjuvants. (2024). eScholarship.org. [Link]
Adjuvant Quil A improves protection in mice and enhances opsonic capacity of antisera induced by pneumococcal polysaccharide conjugate vaccines. (1994). PubMed. [Link]
Immunization with Complete Freund's Adjuvant Reveals Trained Immunity-like Features in A/J Mice. (2025). MDPI. [Link]
CEL-1000--a peptide with adjuvant activity for Th1 immune responses. (2006). PubMed. [Link]
Evaluation of Antibodies Induced by Melanoma Helper Peptide Vaccine and Their Modulation by Vaccine Adjuvants. (2026). ResearchGate. [Link]
Peptide ligand-based ELISA reagents for antibody detection. (2018). PMC. [Link]
Adjuvants for peptide-based cancer vaccines. (2016). Seminars in Immunology. [Link]
Adjuvant‐dependent modulation of Th1 and Th2 responses to immunization with β‐amyloid. (2003). International Immunology. [Link]
Optimization of Peptide Vaccines to Induce Robust Antitumor CD4 T-cell Responses. (2017). Cancer Immunology Research. [Link]
In Vivo Expansion, Persistence and Function of Peptide Vaccine-Induced CD8 T Cells Occurs Independently of CD4 T Cells. PMC. [Link]
Induction of cytotoxic T-lymphocyte responses in vivo after vaccinations with peptide-pulsed dendritic cells. (2000). Blood. [Link]
Vaccine Adjuvant Incorporation Strategy Dictates Peptide Amphiphile Micelle Immunostimulatory Capacity. (2018). Journal of Biomedical Materials Research Part A. [Link]
Adjuvant Effects of Amphipathic Helical Peptides. (2023). bioRxiv. [Link]
Effects of adjuvants on IgG subclasses elicited by virus-like Particles. PMC. [Link]
In vivo cytotoxicity assay. The mean percentages of the killing.... ResearchGate. [Link]
A Senior Application Scientist's Guide to Validating the Specificity of [Asp371] Tyrosinase(369-377) HLA-A2 Tetramers
For researchers, scientists, and drug development professionals, the accurate detection and characterization of antigen-specific T cells are paramount. Major Histocompatibility Complex (MHC) tetramers have become an indi...
Author: BenchChem Technical Support Team. Date: April 2026
For researchers, scientists, and drug development professionals, the accurate detection and characterization of antigen-specific T cells are paramount. Major Histocompatibility Complex (MHC) tetramers have become an indispensable tool for this purpose, allowing for the direct visualization and quantification of T cells recognizing a specific peptide epitope.[1] However, the adage "trust, but verify" is critically important in scientific research. The specificity of these reagents is not absolute and requires rigorous validation to ensure the data generated is both reliable and reproducible.[2][3]
This guide provides an in-depth, technical comparison of methods to validate the specificity of [Asp371] Tyrosinase(369-377) HLA-A2 tetramers, a key reagent in melanoma immunotherapy research.[4][5][6] The principles and protocols described herein are broadly applicable to the validation of other MHC tetramer specificities.
The Importance of Specificity in Tetramer-Based T-Cell Analysis
MHC tetramers are composed of four MHC-peptide complexes linked to a fluorescently labeled streptavidin core.[1] This multimeric structure increases the avidity of the interaction with the T-cell receptor (TCR), enabling stable binding for flow cytometric detection.[1][7] However, non-specific binding can arise from several factors, including interactions with other cell surface molecules or the presence of "sticky" cell populations.[8] Therefore, a multi-faceted validation approach is essential to unequivocally demonstrate that the tetramer is binding specifically to the TCR of interest.
The [Asp371] Tyrosinase(369-377) peptide, with the sequence YMDGTMSQV, is a well-characterized tumor-associated antigen presented by HLA-A2 on melanoma cells.[4][9][10][11] It arises from the post-translational modification of the native tyrosinase protein.[4][10][12] Validating the specificity of tetramers presenting this peptide is crucial for accurately monitoring immune responses in clinical trials and pre-clinical models of melanoma.[13][14][15]
Core Validation Strategies
A robust validation of [Asp371] Tyrosinase(369-377) HLA-A2 tetramer specificity should incorporate a combination of positive and negative controls, as well as functional assays. The following experimental framework provides a comprehensive approach to ensure the reliability of your results.
Titration and Optimization of Staining Conditions
Before assessing specificity, it is crucial to determine the optimal concentration of the tetramer reagent.[2] Titration experiments help to identify the concentration that provides the best signal-to-noise ratio, minimizing non-specific binding while maximizing the detection of antigen-specific cells.
Experimental Workflow: Tetramer Titration
Caption: Logical flow for confirming tetramer specificity.
Comparison with Alternative Technologies
While MHC tetramers are a powerful tool, it is important to be aware of their limitations and consider alternative or complementary technologies.
Technology
Principle
Advantages
Disadvantages
MHC Dextramers/Dodecamers
Higher order multimers with more MHC-peptide complexes. [7][16][17]
Increased avidity allows for the detection of low-affinity T-cells that may be missed by tetramers. [7][18]
May have higher background staining; less widely available than tetramers.
ELISpot/Intracellular Cytokine Staining (ICS)
Functional assays that measure cytokine production (e.g., IFN-γ) upon peptide stimulation.
Provides functional information about the T-cell response.
Indirect measure of T-cell frequency; requires in vitro stimulation which can alter the T-cell population.
MHC-Streptamers
Reversible MHC multimers that can be removed from the cell surface after sorting.
Allows for the isolation of antigen-specific T-cells without persistent TCR signaling.
More complex and expensive than standard tetramers.
Conclusion
Validating the specificity of [Asp371] Tyrosinase(369-377) HLA-A2 tetramers is not a mere formality but a critical step in ensuring the integrity of your research. A multi-pronged approach that includes careful titration, the use of a comprehensive panel of control tetramers, and functional validation through competitive inhibition assays is essential. By following these rigorous validation protocols, researchers can have high confidence in their data and contribute to the advancement of melanoma immunotherapy and our broader understanding of T-cell biology.
References
KACTUS, "MHC Tetramer Staining for Flow Cytometry in Whole Blood, PBMCs, and Spleen Cells | Protocol," KACTUS, [Online]. Available: [Link].
Maecker, H. T., et al., "Validation of a HLA-A2 tetramer flow cytometric method, IFNgamma real time RT-PCR, and IFNgamma ELISPOT for detection of immunologic response to gp100 and MelanA/MART-1 in melanoma patients," Journal of Immunological Methods, 2008. [Online]. Available: [Link].
MBL Life Science, "MHC Tetramer staining method," MBL Life Science, [Online]. Available: [Link].
Baylor College of Medicine, "MHC Tetramer Suggested Staining Protocol," Baylor College of Medicine, [Online]. Available: [Link].
The Tetramer Core Facility, "MHC Tetramer assay staining protocol," The Tetramer Core Facility, [Online]. Available: [Link].
DeGottardi, Q., et al., "Validation of Ligand Tetramers for the Detection of Antigen-Specific Lymphocytes," The Journal of Immunology, 2023. [Online]. Available: [Link].
Bloom, M. B., et al., "Identification of Tyrosinase-related Protein 2 as a Tumor Rejection Antigen for the B16 Melanoma," The Journal of Experimental Medicine, 1997. [Online]. Available: [Link].
Huang, J., et al., "Detection, phenotyping, and quantification of antigen-specific T cells using a peptide-MHC dodecamer," Proceedings of the National Academy of Sciences, 2016. [Online]. Available: [Link].
Maino, V. C., et al., "Competition of peptide-MHC class I tetrameric complexes with anti-CD3 provides evidence for specificity of peptide binding to the TCR complex," Cytometry, 2000. [Online]. Available: [Link].
RemNote, "Major histocompatibility complex - T Cell Recognition and Functional Roles of the MHC Study Deck," RemNote, [Online]. Available: [Link].
Illes, Z., et al., "Degenerate recognition of T cell epitopes: impact of T cell receptor reserve and stability of peptide:MHC complexes," International Immunology, 2004. [Online]. Available: [Link].
Yuan, J., et al., "Validation of a HLA-A2 tetramer flow cytometric method, IFNgamma real time RT-PCR, and IFNgamma ELISPOT for detection of immunologic response to gp100 and MelanA/MART-1 in melanoma patients," Journal of Translational Medicine, 2008. [Online]. Available: [Link].
Rius, J., et al., "Optimized Peptide–MHC Multimer Protocols for Detection and Isolation of Autoimmune T-Cells," Frontiers in Immunology, 2018. [Online]. Available: [Link].
Flesher, C. L., et al., "Relationship of 2D Affinity to T Cell Functional Outcomes," International Journal of Molecular Sciences, 2020. [Online]. Available: [Link].
ResearchGate, "Correlation between tetramer staining and TCR affinity," ResearchGate, [Online]. Available: [Link].
Topalian, S. L., et al., "Human CD4+ T cells specifically recognize a shared melanoma-associated antigen encoded by the tyrosinase gene," Proceedings of the National Academy of Sciences, 1994. [Online]. Available: [Link].
DeGottardi, Q., et al., "Validation of ligand tetramers for the detection of antigen-specific lymphocytes," bioRxiv, 2022. [Online]. Available: [Link].
MBL International, "6 Tips for Optimizing Your MHC Tetramer Assay Results," MBL International, 2024. [Online]. Available: [Link].
Deshpande, P., et al., "Development of a Stable Peptide–Major Histocompatibility Complex (MHC) via Sortase and Click Chemistry," ACS Pharmacology & Translational Science, 2024. [Online]. Available: [Link].
Scholten, K. B., et al., "T-cell receptor tetramer binding or the lack there of does not necessitate antigen reactivity in all instances," Cancer Immunology, Immunotherapy, 2008. [Online]. Available: [Link].
Brichard, V., et al., "The tyrosinase gene codes for an antigen recognized by autologous cytolytic T lymphocytes on HLA-A2 melanomas," The Journal of Experimental Medicine, 1993. [Online]. Available: [Link].
Robbins, P. F., et al., "Recognition of Tyrosinase by Tumor-infiltrating Lymphocytes from a Patient Responding to Immunotherapy," Cancer Research, 1994. [Online]. Available: [Link].
DeGottardi, Q., et al., "Validation of ligand tetramers for the detection of antigen-specific lymphocytes," bioRxiv, 2022. [Online]. Available: [Link].
Ueno, H., et al., "Tetramer-blocking assay for defining antigen-specific cytotoxic T lymphocytes using peptide-MHC tetramer," Immunology Letters, 2003. [Online]. Available: [Link].
Ferrante, A., et al., "Thermodynamics of Peptide-MHC Class II Interactions: Not all Complexes are Created Equal," Frontiers in Immunology, 2013. [Online]. Available: [Link].
Rius, J., et al., "Peptide–MHC Class I Tetramers Can Fail To Detect Relevant Functional T Cell Clonotypes and Underestimate Antigen-Reactive T Cell Populations," The Journal of Immunology, 2018. [Online]. Available: [Link].
Mulder, A., et al., "Identification, Isolation, and Culture of HLA-A2-Specific B Lymphocytes Using MHC Class I Tetramers," The Journal of Immunology, 2003. [Online]. Available: [Link].
Macdonald, W. A., et al., "Constraints within major histocompatibility complex class I restricted peptides: Presentation and consequences for T-cell recognition," Proceedings of the National Academy of Sciences, 2009. [Online]. Available: [Link].
Rossjohn, J., et al., "Flow Cytometric Clinical Immunomonitoring Using Peptide–MHC Class II Tetramers: Optimization of Methods and Protocol Development," Frontiers in Immunology, 2016. [Online]. Available: [Link].
Kim, E., et al., "Single-Chain HLA-A2 MHC Trimers That Incorporate an Immundominant Peptide Elicit Protective T Cell Immunity against Lethal West Nile Virus Infection," The Journal of Immunology, 2012. [Online]. Available: [Link].
Skinner, P. J., et al., "Detection of Antigen-Specific T Cells Using In Situ MHC Tetramer Staining," Methods in Molecular Biology, 2019. [Online]. Available: [Link].
Schmitt, M., et al., "Multimer technologies for detection and adoptive transfer of antigen-specific T cells," Journal of Biomedicine and Biotechnology, 2011. [Online]. Available: [Link].
Okada, H., et al., "HLA Tetramer–Based Artificial Antigen-Presenting Cells Efficiently Stimulate CTLs Specific for Malignant Glioma," Cancer Research, 2007. [Online]. Available: [Link].
Operational and Disposal Guide: [Asp371] Tyrosinase(369-377), Human
This guide provides comprehensive, step-by-step procedures for the safe handling and disposal of the synthetic human peptide fragment [Asp371] Tyrosinase(369-377). As a bioactive molecule used in critical research areas...
Author: BenchChem Technical Support Team. Date: April 2026
This guide provides comprehensive, step-by-step procedures for the safe handling and disposal of the synthetic human peptide fragment [Asp371] Tyrosinase(369-377). As a bioactive molecule used in critical research areas such as cancer and immunology, adherence to rigorous disposal protocols is essential to ensure laboratory safety, environmental protection, and regulatory compliance.[1][2][3]
Hazard Assessment and the Precautionary Principle
While Safety Data Sheets (SDS) for tyrosinase and its related peptides may not classify them as hazardous substances under OSHA or GHS criteria, their inherent biological activity demands a cautious approach.[4][5][6] The full toxicological properties of many research peptides have not been thoroughly investigated.[5] Therefore, the foundational principle of this guide is to treat all waste contaminated with [Asp371] Tyrosinase(369-377) as potentially bioactive material requiring deactivation prior to final disposal. [7]
All personnel must review the supplier-specific SDS before handling the peptide and wear appropriate Personal Protective Equipment (PPE) at all times.[8][9]
Equipment
Specification
Rationale
Gloves
Chemical-resistant (e.g., Nitrile)
Primary barrier to prevent dermal absorption. Must be changed immediately if contaminated.[7][8]
Eye Protection
Safety glasses or goggles
Mandatory to protect against accidental splashes, particularly when reconstituting lyophilized powder.[7][8]
Lab Coat
Standard laboratory coat or gown
Protects skin and personal clothing from contamination.[8][9]
Respiratory Protection
Fume hood or biosafety cabinet
Required when handling the lyophilized powder, which can easily become airborne and be inhaled.[8]
Core Disposal Workflow: A Step-by-Step Guide
Proper disposal begins with meticulous segregation at the point of generation.[8][10] Different waste streams require distinct disposal pathways to ensure safety and compliance. Never mix incompatible waste types.[10][11]
Caption: Decision workflow for the proper segregation and disposal of tyrosinase peptide waste.
This protocol applies to peptide solutions, contaminated buffers, and cell culture media. The primary objective is to chemically denature the peptide, neutralizing its biological activity.
Step-by-Step Methodology:
Collection: Collect all liquid waste containing the peptide in a designated, chemically resistant container.
Chemical Inactivation: In a chemical fume hood, add fresh bleach to the liquid waste to achieve a final concentration of 0.5-1.0% sodium hypochlorite (this is equivalent to a 1:10 dilution of standard household bleach).[7]
Contact Time: Gently mix and allow the solution to stand for a minimum of 30 minutes to ensure complete inactivation.[7][12]
pH Neutralization: After inactivation, check the pH of the solution. Carefully neutralize it to a pH between 6.0 and 8.0 using a suitable neutralizing agent (e.g., sodium bisulfite for bleach, followed by acid/base adjustment).[7][13]
Final Disposal: Transfer the neutralized, inactivated solution into a designated hazardous waste container labeled "Aqueous Chemical Waste."[13] Do not pour down the drain unless explicitly permitted by your institution's Environmental Health & Safety (EH&S) department and local wastewater regulations.[7][9] Arrange for pickup and disposal through your institutional EH&S program.[8]
This category includes used gloves, pipette tips, vials, weigh boats, and other consumables that have come into contact with the peptide.[7][8]
Step-by-Step Methodology:
Segregation: Collect all contaminated solid waste directly into a designated, leak-proof hazardous waste container lined with a heavy-duty plastic bag.[7]
Labeling: Ensure the container is clearly labeled with "Hazardous Waste" and lists the chemical contents. Your institution's EH&S department will provide specific labeling requirements.
Storage: Keep the container sealed when not in use and store it in a designated area away from general lab traffic.
Disposal: Once the container is full, arrange for its disposal through your institution's EH&S hazardous waste program.[8] The final disposal method is typically incineration.[7]
Sharps Waste Disposal Protocol
This includes any item that can puncture or cut skin, such as needles, syringes, and contaminated broken glassware.[7]
Step-by-Step Methodology:
Immediate Disposal: Place all contaminated sharps immediately into a designated, puncture-resistant, and leak-proof sharps container.[7][14]
Labeling: The container must be clearly labeled with the universal biohazard symbol and indicate that it contains chemically contaminated sharps.[7][14]
Do Not Overfill: Seal the container when it is approximately two-thirds full to prevent accidental punctures.[7]
Disposal: The sealed container must be disposed of through the institutional biohazardous waste stream, which typically involves autoclaving followed by incineration.[7]
Disposal of Unused or Expired Lyophilized Product
Unused or expired lyophilized peptide powder must be disposed of as solid chemical waste.[9] Do not discard it in the regular trash.
Procedure:
Keep the peptide in its original, sealed vial.
Place the vial into the designated solid hazardous waste container described in Section 2.2.
Ensure the contents are accurately reflected on the container's waste label.
Decontamination of Reusable Labware
Thorough decontamination is required for any reusable glassware or equipment that has been exposed to the peptide to prevent cross-contamination.[7]
Method
Decontamination Agent
Working Concentration
Minimum Contact Time
Notes
Chemical
Sodium Hypochlorite (Bleach)
1% Solution
30 Minutes
Effective for surface decontamination. Must be rinsed thoroughly.[7][15]
Enzymatic
Enzymatic Detergent
1% (m/v) Solution
Per Manufacturer's Instructions
Ideal for breaking down residual protein (peptide) contamination.[7][15]
Step-by-Step Decontamination Protocol:
Initial Decontamination: Fully immerse the labware in one of the decontamination solutions listed in the table above. Soaking is recommended.[7][15]
Thorough Washing: After the required contact time, wash the labware thoroughly with a standard laboratory-grade detergent and hot water.
Rinsing: Rinse extensively with purified water (e.g., deionized or distilled water) to remove any residual detergent or decontaminating agent.[7]
Drying: Allow the labware to dry completely before storage or reuse.
Emergency Procedures
In the event of an accidental spill or exposure, immediate and correct action is critical.
For solid powder spills, avoid creating dust. Gently cover with an absorbent material and then wet it with a 10% bleach solution.[7]
For liquid spills, contain and absorb the spill with a chemical spill kit or absorbent pads.[8]
Place all contaminated cleanup materials into a sealed, labeled hazardous waste container for disposal.[7]
Clean the spill area thoroughly with a 10% bleach solution, followed by water.[7]
Personnel Exposure:
Skin Contact: Immediately rinse the affected area with soap and plenty of water for at least 15 minutes.[5][8]
Eye Contact: Use an eyewash station to flush the eyes continuously for at least 15 minutes and seek immediate medical attention.[5][8]
Inhalation: Move the affected person to fresh air immediately and seek medical attention.[4][5]
Regulatory and Institutional Compliance
The procedures outlined in this guide are based on general best practices. However, all waste disposal must ultimately comply with federal, state, and local regulations, including those set forth by the Environmental Protection Agency (EPA) under the Resource Conservation and Recovery Act (RCRA) and the Occupational Safety and Health Administration (OSHA).[11][16][17]
It is mandatory to consult and adhere to your institution's specific Chemical Hygiene Plan (CHP) and follow the protocols established by your Environmental Health & Safety (EH&S) department.[8][18] They are the final authority on waste segregation, labeling, storage, and disposal procedures within your facility.
References
Ensuring a Safe Lab: Best Practices for Handling and Disposing of Research Peptides. (2025, November 21). Google Cloud.
Safeguarding the Laboratory: Proper Disposal Procedures for Vicin-like Antimicrobial Peptide 2d.Benchchem.
How to Handle Research Compounds Safely. (2025, September 5). Maxed Out Compounds.
Safety Data Sheet Tyrosinase. (2024, March 1). Tribioscience.
How to Ensure Safe Chemical Waste Disposal in Laboratories. (2025, May 21). Daniels Health.
Safety Data Sheet (SDS) - [Asp370] - Tyrosinase (368 - 376). (2019, July 25). Eurogentec.
Regulations for Hazardous Waste Generated at Academic Laboratories. (2025, November 25). US EPA.
Medical Laboratory Waste Disposal Regulations 2026. (2026, February 10). Daniels Health.
Regulation of Laboratory Waste.American Chemical Society.
How to Dispose of Chemical Waste in a Lab Correctly. (2022, April 11). GAIACA.
Peptide decontamination guidelines.SB-PEPTIDE.
Frequent Questions About Managing Hazardous Waste at Academic Laboratories. (2026, February 25). US EPA.
Material Safety Data Sheet - Tyrosinase, from mushroom. (2009, October 20). West Liberty University.
OSHA and Biohazard Waste Disposal Guidelines. (2024, May 16). Daniels Health.
Policy for Disposing of Recombinant or Synthetic Nucleic Acid Molecules (rDNA) and rDNA Contaminated Waste.NYU Langone Health.
A Lab's Guide to Safe and Compliant Medical Waste Disposal. (2025, June 11). Today's Clinical Lab.
Data Sheet Tyrosinase peptide YMDGTMSQV.ALAB.
SDS & Disposal.Bio Corporation.
Tyrosinase (368-376) [Asp370] - 1 mg.Anaspec.
[Asp371]-Tyrosinase (369-377), human.LKT Labs.
Biological Waste Guide.Environmental Health and Safety, University of Connecticut.
1910.1450 App A - National Research Council Recommendations Concerning Chemical Hygiene in Laboratories (Non-Mandatory).Occupational Safety and Health Administration.
Disposal of blood and other potentially infectious materials (OPIM). (2009, June 2). Occupational Safety and Health Administration.